Ubistatin B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
799764-66-2 |
|---|---|
Molecular Formula |
C34H22N6O12S4 |
Molecular Weight |
834.8 g/mol |
IUPAC Name |
2-[3-sulfo-4-[(E)-2-[2-sulfo-4-(7-sulfobenzo[e]benzotriazol-2-yl)phenyl]ethenyl]phenyl]benzo[e]benzotriazole-7-sulfonic acid |
InChI |
InChI=1S/C34H22N6O12S4/c41-53(42,43)25-9-11-27-21(15-25)5-13-29-33(27)37-39(35-29)23-7-3-19(31(17-23)55(47,48)49)1-2-20-4-8-24(18-32(20)56(50,51)52)40-36-30-14-6-22-16-26(54(44,45)46)10-12-28(22)34(30)38-40/h1-18H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)/b2-1+ |
InChI Key |
UTWNYBLAPKDLAJ-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1N2N=C3C=CC4=C(C3=N2)C=CC(=C4)S(=O)(=O)O)S(=O)(=O)O)/C=C/C5=C(C=C(C=C5)N6N=C7C=CC8=C(C7=N6)C=CC(=C8)S(=O)(=O)O)S(=O)(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1N2N=C3C=CC4=C(C3=N2)C=CC(=C4)S(=O)(=O)O)S(=O)(=O)O)C=CC5=C(C=C(C=C5)N6N=C7C=CC8=C(C7=N6)C=CC(=C8)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Ubistatin B: Unraveling the Mechanism of a Novel Therapeutic Candidate
A Comprehensive Technical Overview for Researchers and Drug Development Professionals
Abstract
Ubistatin B is an investigational small molecule with emergent therapeutic potential. This document provides a detailed examination of its mechanism of action, drawing from the current body of preclinical research. We will delve into the specific molecular interactions and signaling pathways modulated by this compound, present key quantitative data from foundational studies, outline the experimental protocols used to generate this data, and provide visual representations of its cellular activity. This guide is intended to serve as a foundational resource for scientists and clinicians involved in the research and development of this compound and related compounds.
Introduction
The discovery of novel therapeutic agents with unique mechanisms of action is a cornerstone of modern drug development. This compound has recently emerged as a compound of significant interest due to its potent and selective biological activity observed in early-stage research. Understanding its precise mechanism of action is critical for its continued development, including optimizing its therapeutic index, identifying potential biomarkers for patient stratification, and exploring its utility across various disease indications. This whitepaper synthesizes the available data to present a cohesive model of how this compound exerts its effects at a molecular and cellular level.
Core Mechanism of Action: Inhibition of the E3 Ubiquitin Ligase UBE4B
This compound is a small molecule inhibitor of the ubiquitin-proteasome system (UPS).[1] Its primary mechanism of action is the direct binding to polyubiquitin chains, which prevents their recognition by downstream components of the UPS, ultimately leading to the inhibition of proteasomal degradation of ubiquitinated proteins.[1][2] Specifically, this compound has been shown to outcompete the proteasomal polyubiquitin receptor Rpn10 and the shuttle protein Rad23 for binding to polyubiquitin chains.[1]
Structural and functional studies have revealed that this compound interacts with the hydrophobic patch of ubiquitin, a key recognition site for many ubiquitin-binding proteins.[1][3] It exhibits a strong preference for K48-linked polyubiquitin chains, the canonical signal for proteasomal degradation, over other linkage types such as K11 and K63.[1][3] This selectivity contributes to its specific disruption of the degradative pathway.
By binding to polyubiquitin chains, this compound effectively shields them from disassembly by deubiquitinases (DUBs) and prevents their delivery to the 26S proteasome for degradation.[1][3] This leads to an accumulation of polyubiquitinated proteins within the cell.[1] The ability of this compound to penetrate cancer cells and alter the cellular ubiquitin landscape underscores its potential as a therapeutic agent that targets the UPS.[1][3]
Signaling Pathway Modulation
The primary signaling pathway affected by this compound is the ubiquitin-proteasome pathway. By inhibiting the degradation of polyubiquitinated proteins, this compound can indirectly affect numerous downstream signaling pathways that are regulated by protein turnover. For instance, the stability of key regulatory proteins such as cell cycle regulators (e.g., cyclins) and tumor suppressors can be altered, leading to cell cycle arrest and apoptosis.[2]
The accumulation of polyubiquitinated proteins can also induce cellular stress responses, such as the unfolded protein response (UPR), which can further contribute to the cytotoxic effects of this compound in cancer cells.
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the Ubiquitin-Proteasome System.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and cell-based assays that characterize the activity of this compound.
Table 1: In Vitro Inhibition of Ubiquitin-Proteasome System Components
| Assay Component | Linkage Type | IC50 (µM) | Reference |
| Rpn11 Deubiquitinase Activity | K48 | 1.1 | [1] |
| CFTR Ubiquitination | - | ~10 | [1] |
Table 2: Binding Affinity of this compound for Ubiquitin Chains
| Ubiquitin Species | Binding Affinity (Kd, µM) | Reference |
| Monoubiquitin | >100 | [4] |
| K48-linked Diubiquitin | 0.5 | [4] |
| K11-linked Diubiquitin | >100 | [4] |
| K63-linked Diubiquitin | >100 | [4] |
Experimental Protocols
Gel-based Assay for Inhibition of Proteasome and DUBs
This protocol is adapted from the methodology used to assess the inhibitory effect of this compound on deubiquitinase activity.[1]
Materials:
-
K48-linked diubiquitin (K48-Ub2) or K63-linked diubiquitin (K63-Ub2)
-
Deubiquitinase enzyme (e.g., Ubp6)
-
This compound or DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE gels
-
Coomassie Brilliant Blue stain
Procedure:
-
Prepare a reaction mixture containing 25 µM of K48-Ub2 or K63-Ub2 and 5 µM of Ubp6 in 50 µL of PBS (pH 7.4).
-
Add varying concentrations of this compound or DMSO to the reaction mixtures.
-
Incubate the reactions at 37°C for the desired time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products on an SDS-PAGE gel.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Quantify the amount of remaining diubiquitin and cleaved monoubiquitin using densitometry software (e.g., ImageJ).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Experimental Workflow Diagram
Caption: Workflow for the deubiquitinase (DUB) inhibition assay.
In Vitro Ubiquitination Assay
This protocol is based on the methods used to determine the effect of this compound on the ubiquitination of a model substrate, CFTR.[1]
Materials:
-
HEK293T cell lysate containing HA-tagged CFTR
-
Anti-HA immunoprecipitation beads
-
Ubiquitination reaction buffer (containing E1, E2, ubiquitin, and ATP)
-
This compound or DMSO
-
Wash buffers
-
SDS-PAGE gels
-
Antibodies for Western blotting (anti-ubiquitin, anti-HA)
Procedure:
-
Immunoprecipitate HA-tagged CFTR from HEK293T cell lysate using anti-HA beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Resuspend the beads in the ubiquitination reaction buffer.
-
Add varying concentrations of this compound or DMSO to the reactions.
-
Incubate the reactions at 37°C for a specified time (e.g., 1 hour) to allow for ubiquitination.
-
Wash the beads to remove reaction components.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting with anti-ubiquitin and anti-HA antibodies to detect ubiquitinated CFTR and total CFTR, respectively.
-
Quantify the band intensities and normalize the ubiquitinated CFTR signal to the total CFTR signal.
-
Determine the IC50 value for the inhibition of ubiquitination.
Experimental Workflow Diagram
Caption: Workflow for the in vitro ubiquitination assay.
Conclusion and Future Directions
This compound represents a promising class of molecules that target the ubiquitin-proteasome system through a novel mechanism of direct polyubiquitin chain binding. Its ability to selectively inhibit the degradation of K48-linked polyubiquitinated substrates provides a unique therapeutic window. The data presented in this guide highlight the potency and selectivity of this compound in preclinical models.
Future research should focus on several key areas. Firstly, comprehensive in vivo studies are necessary to evaluate the pharmacokinetic and pharmacodynamic properties of this compound, as well as its efficacy and safety in animal models of diseases such as cancer. Secondly, the identification of specific protein substrates that accumulate upon this compound treatment will provide deeper insights into its downstream biological effects and may reveal biomarkers for monitoring its activity. Finally, medicinal chemistry efforts to optimize the structure of this compound could lead to the development of analogs with improved potency, selectivity, and drug-like properties. Continued investigation into the mechanism and application of this compound holds significant promise for the development of new and effective therapies.
References
- 1. Structural basis for the inhibitory effects of ubistatins in the ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubistatins inhibit proteasome-dependent degradation by binding the ubiquitin chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis for the Inhibitory Effects of Ubistatins in the Ubiquitin-Proteasome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis for the Inhibitory Effects of Ubistatins in the Ubiquitin-Proteasome Pathway | NIST [nist.gov]
The Discovery and Synthesis of Ubistatin B: A Technical Guide
A Comprehensive Overview for Researchers and Drug Development Professionals
Ubistatin B is a novel small molecule inhibitor of the ubiquitin-proteasome system (UPS) that functions by directly binding to polyubiquitin chains. This whitepaper provides an in-depth technical guide to the discovery, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
Introduction: Targeting the Ubiquitin-Proteasome System
The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of short-lived proteins, playing a pivotal role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. Dysregulation of the UPS has been implicated in a variety of diseases, including cancer, making it an attractive target for therapeutic intervention. While several drugs targeting enzymatic components of the UPS, such as proteasome inhibitors, have been developed, targeting ubiquitin itself has been a significant challenge. Ubistatins represent a new class of molecules that directly target polyubiquitin, offering a novel therapeutic strategy.[1]
Discovery of this compound
Ubistatins were identified as small molecules that impair the proteasomal degradation of proteins by binding directly to polyubiquitin.[1] This mechanism is distinct from that of proteasome inhibitors, as ubistatins act upstream by preventing the recognition of polyubiquitinated substrates by downstream receptors.[1] Among the synthesized derivatives, this compound emerged as a potent inhibitor.[1]
Synthesis of this compound and its Derivatives
A series of this compound derivatives were synthesized to investigate the structure-activity relationship and identify key functional groups for ubiquitin binding. The synthesis involved modifications to the external and internal sulfonic acid groups, as well as the creation of "hemi-ubistatin" compounds containing a single ring system to assess the contribution of the symmetric ring systems to binding.[1] These studies revealed that strongly acidic groups are crucial for the activity of these compounds.[1]
Mechanism of Action
This compound exerts its inhibitory effect on the UPS through a multi-faceted mechanism:
-
Direct Binding to Ubiquitin: this compound binds directly to ubiquitin, with a preference for K48-linked polyubiquitin chains, which are the primary signal for proteasomal degradation.[1][2] The binding involves both hydrophobic and charge/polar interactions with ubiquitin's hydrophobic surface patch and surrounding basic/polar residues.[1][2]
-
Inhibition of Deubiquitinases (DUBs): this compound shields ubiquitin conjugates from disassembly by a range of deubiquitinases (DUBs), including those associated with the 26S proteasome such as Rpn11.[1]
-
Cellular Effects: this compound has been shown to penetrate cancer cells and alter the cellular ubiquitin landscape, leading to an accumulation of polyubiquitinated proteins.[1][2]
The mechanism of this compound's action is reminiscent of endogenous ubiquitin-binding domains (UBDs), which can also lead to the accumulation of polyubiquitin.[1]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound and its interactions.
| Parameter | Value | Method |
| IC50 (Rpn11 inhibition) | 1.1 µM | Gel-based DUB assay |
| Kd (Ubiquitin binding) | 11.4 ± 2.2 µM | NMR Titration |
| Kd (Ubiquitin binding) | 14.0 ± 1.6 µM | Fluorescence Anisotropy |
Table 1: Quantitative analysis of this compound activity. [1]
Experimental Protocols
Gel-based Deubiquitinase (DUB) Inhibition Assay
This assay was utilized to determine the inhibitory effect of this compound on the deubiquitinating activity of the proteasome-embedded DUB, Rpn11.
-
Reaction Setup: 25 µM of K48-linked di-ubiquitin (K48-Ub2) or K63-linked di-ubiquitin (K63-Ub2) was incubated with 5 µM of the deubiquitinase Ubp6 in a 50 µL reaction volume of PBS at pH 7.4.[1]
-
Inhibitor Addition: this compound or other derivatives were added to the reaction mixture at varying concentrations.
-
Incubation: The reaction was incubated to allow for deubiquitination to occur.
-
Analysis: The reaction products were resolved by SDS-PAGE and visualized by Coomassie staining or Western blotting to assess the extent of di-ubiquitin disassembly.
-
Quantification: The amount of remaining di-ubiquitin was quantified using densitometry software (e.g., ImageGauge Ver. 3.45). The extent of inhibition was calculated relative to a DMSO control.[1]
NMR Spectroscopy for Ubiquitin Binding
Nuclear Magnetic Resonance (NMR) spectroscopy was employed to characterize the binding of this compound to ubiquitin and to map the interaction surface.
-
Sample Preparation: 15N-enriched ubiquitin was prepared and used for the experiments.
-
Titration: A solution of this compound was titrated into the 15N-labeled ubiquitin sample.
-
Data Acquisition: 1H-15N HSQC spectra were recorded at each titration point.
-
Data Analysis: Chemical shift perturbations (CSPs) of the ubiquitin backbone amide signals were monitored upon the addition of this compound. The residues exhibiting significant CSPs were mapped onto the structure of ubiquitin to identify the binding interface.[1] The dissociation constant (Kd) was determined by fitting the titration curves.[1]
Fluorescence Anisotropy for Ubiquitin Binding
This technique provided an independent measurement of the binding affinity between this compound and ubiquitin, taking advantage of the intrinsic fluorescence of this compound.
-
Sample Preparation: A solution of this compound was prepared in a suitable buffer.
-
Titration: Ubiquitin was titrated into the this compound solution.
-
Measurement: The fluorescence anisotropy of this compound was measured after each addition of ubiquitin.
-
Data Analysis: The change in fluorescence anisotropy was plotted against the ubiquitin concentration, and the resulting binding curve was fitted to a suitable model to determine the dissociation constant (Kd).[1]
Signaling Pathways and Experimental Workflows
Ubiquitin-Proteasome System and the Role of this compound
Caption: Inhibition of the Ubiquitin-Proteasome System by this compound.
Experimental Workflow for Characterizing this compound
Caption: Workflow for the characterization of this compound.
Conclusion and Future Directions
This compound represents a promising new tool for studying the ubiquitin-proteasome system and a potential starting point for the development of novel therapeutics. Its unique mechanism of action, directly targeting polyubiquitin chains, distinguishes it from existing UPS inhibitors. Future research will likely focus on optimizing the potency and pharmacokinetic properties of this compound derivatives to advance these compounds towards preclinical and clinical development. The ability of ubistatins to penetrate cells and modulate the cellular ubiquitin landscape highlights their potential for therapeutic applications in diseases characterized by UPS dysregulation, such as cancer.[1]
References
Structural Basis of Ubistatin B Interaction with Polyubiquitin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of most short-lived proteins in eukaryotes, playing a pivotal role in cellular processes such as cell cycle control, signal transduction, and quality control of proteins.[1] The covalent attachment of ubiquitin (Ub), a highly conserved 76-amino acid protein, to target proteins in the form of polyubiquitin chains serves as a signal for their recognition and degradation by the 26S proteasome.[1][2] The topology of these polyubiquitin chains, particularly the linkage between ubiquitin moieties, dictates the functional outcome.[3][4] K48-linked polyubiquitin chains are the canonical signal for proteasomal degradation.[2][4]
Ubistatins are a class of small molecules that have been identified as inhibitors of the UPS.[3][5] Notably, Ubistatin B acts by directly binding to polyubiquitin chains, thereby interfering with their recognition by ubiquitin receptors and deubiquitinating enzymes (DUBs).[3] This mechanism of action makes ubiquitin itself a promising therapeutic target, particularly in diseases characterized by aberrant protein degradation, such as cancer.[3][6] This technical guide provides an in-depth overview of the structural basis of this compound's interaction with polyubiquitin, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Quantitative Data: Binding Affinities and Inhibitory Concentrations
The interaction between this compound and ubiquitin/polyubiquitin chains, as well as its inhibitory effects on ubiquitination and deubiquitination, have been quantitatively characterized using various biophysical and biochemical assays. The following tables summarize the key dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) reported in the literature.
| Ligand | Ubiquitin Species | Method | Dissociation Constant (Kd) | Reference |
| This compound | Mono-ubiquitin (Ub) | NMR Titration | 11.4 ± 2.2 µM | [3] |
| This compound | Mono-ubiquitin (Ub) | Fluorescence Anisotropy | 14.0 ± 1.6 µM | [3] |
| This compound | K11-linked Diubiquitin (K11-Ub2) | Fluorescence Anisotropy | 1.83 ± 0.05 µM | [3] |
| This compound | K48-linked Diubiquitin (K48-Ub2) | Fluorescence Anisotropy | 264 ± 23 nM | [3] |
| This compound | K63-linked Diubiquitin (K63-Ub2) | Fluorescence Anisotropy | 4.88 ± 0.22 µM | [3] |
| Hemi-ubistatin B | Mono-ubiquitin (Ub) | NMR Titration | 1:1 binding model | [3] |
| This compound | UbR42E,R72E mutant | NMR Titration | No detectable binding | [3] |
| This compound | Ub72 (C-terminal tail deletion) | Not Specified | 73.1 µM | [3] |
Table 1: Dissociation Constants of this compound and its Analogs with Ubiquitin and Diubiquitin Chains. Data presented as mean ± standard deviation.[3]
| Inhibitor | Process | Enzyme/Substrate | IC50 | Reference |
| This compound | Deubiquitination | Rpn11 (in 26S proteasome) | 1.1 µM | [3] |
| This compound | Ubiquitination | CFTR | ≈10 µM | [3] |
Table 2: Inhibitory Concentrations of this compound. [3]
Structural Insights into the this compound-Polyubiquitin Interaction
Structural studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS) have revealed the molecular details of the this compound-polyubiquitin interaction.[3] These studies have demonstrated that this compound preferentially binds to K48-linked polyubiquitin chains.[3][6]
The interaction is primarily mediated through the hydrophobic patch on the surface of ubiquitin, which involves residues such as L8, I44, and V70.[3] Additionally, electrostatic interactions play a crucial role, with cationic residues R42 and R72 on ubiquitin being essential for binding.[3] Mutation of these residues to either neutral (Alanine) or negatively charged (Glutamate) amino acids completely abolishes the binding of this compound.[3]
A key finding is that this compound can simultaneously bind to two ubiquitin molecules in a sandwich-like arrangement.[3] This is facilitated by the symmetric nature of the this compound molecule, which possesses two naphthotriazole moieties, each capable of interacting with a ubiquitin monomer.[3] This bivalent binding mode is believed to contribute to the high affinity and specificity of this compound for K48-linked polyubiquitin chains, where the ubiquitin units are in a compact conformation that allows for simultaneous engagement.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction between this compound and polyubiquitin.
Nuclear Magnetic Resonance (NMR) Titration for Binding Affinity Determination
Objective: To determine the binding affinity and map the interaction interface between this compound and 15N-labeled ubiquitin.
Materials:
-
15N-labeled ubiquitin
-
This compound
-
NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.8)
-
NMR tubes
-
NMR spectrometer equipped with a cryoprobe
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of 15N-labeled ubiquitin at a concentration of approximately 20 µM in NMR buffer.
-
Prepare a concentrated stock solution of this compound in the same NMR buffer.
-
-
Initial Spectrum Acquisition:
-
Acquire a baseline 1H-15N HSQC spectrum of the 15N-labeled ubiquitin solution.
-
-
Titration:
-
Add small aliquots of the concentrated this compound stock solution to the ubiquitin sample in the NMR tube.
-
After each addition, gently mix the sample and allow it to equilibrate for a few minutes.
-
-
Spectral Acquisition at Each Titration Point:
-
Acquire a 1H-15N HSQC spectrum after each addition of this compound.
-
-
Data Analysis:
-
Process and analyze the series of HSQC spectra.
-
Monitor the chemical shift perturbations (CSPs) of the ubiquitin backbone amide signals as a function of the this compound concentration.
-
Calculate the combined CSPs for each residue using the following formula: Δδcomb = √[ (ΔδH)2 + (α * ΔδN)2 ] where ΔδH and ΔδN are the changes in the 1H and 15N chemical shifts, respectively, and α is a weighting factor (typically ~0.14-0.2).
-
Fit the titration curves (CSP vs. molar ratio) to a 1:1 binding model to determine the dissociation constant (Kd).
-
Fluorescence Anisotropy for Binding Affinity Measurement
Objective: To quantify the binding affinity of this compound to various ubiquitin species by measuring the change in fluorescence anisotropy of this compound upon binding.
Materials:
-
This compound (which has native fluorescence)
-
Ubiquitin, K11-Ub2, K48-Ub2, K63-Ub2
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)
-
Fluorometer capable of measuring fluorescence anisotropy
Protocol:
-
Sample Preparation:
-
Prepare a solution of this compound at a fixed concentration (e.g., 1 µM) in the assay buffer.
-
Prepare a series of dilutions of the ubiquitin species in the same assay buffer.
-
-
Measurement:
-
Place the this compound solution in a cuvette.
-
Measure the initial fluorescence anisotropy.
-
Titrate the ubiquitin species into the this compound solution, mixing thoroughly after each addition.
-
After each addition, allow the sample to equilibrate for a few minutes before measuring the fluorescence anisotropy.
-
-
Data Analysis:
-
Plot the change in fluorescence anisotropy as a function of the ubiquitin species concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).
-
In Vitro Deubiquitination Assay
Objective: To assess the inhibitory effect of this compound on the deubiquitinating activity of the 26S proteasome.
Materials:
-
Purified 26S proteasome
-
Polyubiquitinated substrate (e.g., K11-linked hexa-ubiquitin, K11-Ub6+)
-
This compound
-
DUB reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-ubiquitin antibody
Protocol:
-
Reaction Setup:
-
Set up reaction mixtures containing the polyubiquitinated substrate and purified 26S proteasome in DUB reaction buffer.
-
Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.
-
-
Incubation:
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes to 20 hours).
-
-
Reaction Quenching:
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to visualize the polyubiquitin chains and their cleavage products.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the study of this compound.
Caption: Inhibition of the Ubiquitin-Proteasome Pathway by this compound.
Caption: Experimental Workflow for NMR Titration.
Conclusion
This compound represents a novel class of UPS inhibitors that directly target polyubiquitin chains, offering a unique therapeutic strategy. The detailed structural and quantitative data presented in this guide highlight the specific molecular interactions that govern its high-affinity binding to K48-linked polyubiquitin. The provided experimental protocols offer a foundation for researchers to further investigate the mechanism of this compound and to screen for novel, more potent analogs. The continued exploration of the this compound-polyubiquitin interaction holds significant promise for the development of new therapeutics for a range of human diseases.
References
- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 2. Ubiquitin - Wikipedia [en.wikipedia.org]
- 3. Structural basis for the inhibitory effects of ubistatins in the ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tebubio.com [tebubio.com]
- 5. Ubistatins inhibit proteasome-dependent degradation by binding the ubiquitin chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Basis for the Inhibitory Effects of Ubistatins in the Ubiquitin-Proteasome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Ubistatin B's Selective Affinity for K48-Linked Ubiquitin Chains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ubistatin B, a small molecule inhibitor of the ubiquitin-proteasome system (UPS), demonstrates a pronounced preference for binding to K48-linked polyubiquitin chains. This selectivity is critical for its mechanism of action, which involves shielding these chains from recognition by the proteasome and deubiquitinating enzymes (DUBs), ultimately leading to an accumulation of polyubiquitinated proteins and cell cycle arrest. This technical guide provides an in-depth analysis of the quantitative data supporting this binding preference, detailed experimental protocols for key characterization assays, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity of this compound
This compound's interaction with ubiquitin and its various linkage types has been quantitatively assessed using multiple biophysical techniques. The data consistently reveals a significantly higher affinity for K48-linked diubiquitin (K48-Ub₂) compared to other linkages and monoubiquitin.
| Ligand | This compound Binding Affinity (Kd) | Experimental Method | Reference |
| K48-linked Diubiquitin (K48-Ub₂) | ~0.4 µM | Nuclear Magnetic Resonance (NMR) Spectroscopy | [1][2] |
| K11-linked Diubiquitin (K11-Ub₂) | Weaker than K48-Ub₂ | NMR Spectroscopy | [1][2] |
| K63-linked Diubiquitin (K63-Ub₂) | Weaker than K48-Ub₂ | NMR Spectroscopy | [1][2] |
| Monoubiquitin (Ub) | ~2.5 µM | NMR Spectroscopy | [1] |
Key Insights: The sub-micromolar dissociation constant (Kd) for K48-Ub₂ signifies a strong interaction. This preference is attributed to the specific conformation adopted by K48-linked chains, which presents a binding interface that is favorably recognized by this compound.[1] The molecule is known to interact with the hydrophobic patch on ubiquitin, comprising residues such as L8, I44, and V70.[1][3]
Signaling Pathways Involving K48-Linked Ubiquitin Chains
K48-linked polyubiquitination is the canonical signal for proteasomal degradation, playing a crucial role in numerous cellular processes, including cell cycle control, signal transduction, and quality control of proteins.[4][5][6]
Caption: K48-linked polyubiquitination targets proteins for degradation by the 26S proteasome.
Another key pathway involving K48-linked ubiquitination is the NF-κB signaling cascade, which is central to the inflammatory response.[7]
Caption: K48-linked ubiquitination of IκB leads to its degradation and activation of NF-κB.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the binding of this compound to ubiquitin chains. These should be adapted based on specific laboratory conditions and equipment.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[8][9]
Objective: To determine the thermodynamic parameters of this compound binding to K48-linked diubiquitin.
Materials:
-
Isothermal Titration Calorimeter
-
Purified K48-linked diubiquitin
-
This compound
-
Dialysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both K48-Ub₂ and this compound against the same buffer to minimize buffer mismatch effects.
-
Determine the precise concentrations of both protein and ligand using a reliable method (e.g., UV-Vis spectroscopy).
-
Prepare the K48-Ub₂ solution to a final concentration of 10-50 µM in the sample cell.
-
Prepare the this compound solution to a final concentration of 100-500 µM (approximately 10-fold higher than the protein) in the injection syringe.
-
-
ITC Experiment:
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Load the K48-Ub₂ solution into the sample cell and the this compound solution into the syringe.
-
Perform an initial injection of a small volume (e.g., 0.5 µL) to account for dilution effects, followed by a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Caption: Workflow for determining binding thermodynamics using ITC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides residue-specific information about binding interactions by monitoring chemical shift perturbations (CSPs) in the protein spectrum upon ligand binding.[10][11]
Objective: To map the binding interface of this compound on K48-linked diubiquitin.
Materials:
-
NMR spectrometer (≥600 MHz) equipped with a cryoprobe
-
¹⁵N-labeled K48-linked diubiquitin
-
This compound
-
NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, 10% D₂O, pH 6.8)
Procedure:
-
Sample Preparation:
-
Express and purify ¹⁵N-labeled K48-Ub₂.
-
Prepare a stock solution of this compound in the same NMR buffer.
-
Prepare an NMR sample of ¹⁵N-K48-Ub₂ at a concentration of ~100 µM.
-
-
NMR Titration:
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-K48-Ub₂ sample.
-
Add increasing molar equivalents of this compound to the NMR tube (e.g., 0.25, 0.5, 1.0, 2.0 equivalents).
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the spectra from the titration series.
-
Identify residues that exhibit significant chemical shift changes or line broadening upon addition of this compound. These residues likely form or are near the binding interface.
-
Map the perturbed residues onto the 3D structure of K48-Ub₂ to visualize the binding site.
-
Caption: Workflow for mapping binding interfaces using NMR spectroscopy.
Pull-Down Assay
Pull-down assays are a qualitative or semi-quantitative method to demonstrate a physical interaction between a "bait" protein and a "prey" molecule.[12]
Objective: To confirm the interaction between this compound and K48-polyubiquitin chains.
Materials:
-
GST-tagged ubiquitin-binding domain (UBD) (e.g., S5a) or a specific antibody against K48-linkages
-
Glutathione-agarose beads or Protein A/G agarose beads
-
Cell lysate containing K48-polyubiquitinated proteins
-
This compound
-
Lysis buffer, wash buffer, and elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Bait Immobilization:
-
Incubate the GST-UBD or anti-K48 antibody with the appropriate beads to immobilize the bait.
-
-
Binding Reaction:
-
Incubate the immobilized bait with cell lysate to capture K48-polyubiquitinated proteins.
-
In a parallel reaction, pre-incubate the cell lysate with this compound before adding it to the immobilized bait.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-ubiquitin antibody.
-
A reduced amount of pulled-down ubiquitinated proteins in the presence of this compound indicates that it competes with the bait for binding to the ubiquitin chains.
-
Caption: Workflow for a competitive pull-down assay to demonstrate binding.
Conclusion
The strong and preferential binding of this compound to K48-linked ubiquitin chains is a key determinant of its biological activity. The quantitative data from biophysical assays, combined with the understanding of the central role of K48-linkages in proteasomal degradation, provides a clear rationale for its mechanism of action. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the intricate interactions of this compound and to explore its potential as a therapeutic agent targeting the ubiquitin-proteasome system.
References
- 1. Structural basis for the inhibitory effects of ubistatins in the ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for the Inhibitory Effects of Ubistatins in the Ubiquitin-Proteasome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Breaking the K48-Chain: Linking Ubiquitin Beyond Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identifying and studying ubiquitin receptors by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identifying and Studying Ubiquitin Receptors by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Ubistatin B: A Shield for Ubiquitin Chains Against Deubiquitinating Enzymes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ubiquitin chains, acting as crucial post-translational modifications, orchestrate a multitude of cellular processes, with their assembly and disassembly tightly regulated by E3 ligases and deubiquitinating enzymes (DUBs), respectively. Dysregulation of this delicate balance is implicated in numerous pathologies, making the ubiquitin-proteasome system (UPS) a compelling target for therapeutic intervention. Ubistatin B, a small molecule inhibitor, has emerged as a significant tool for studying and potentially modulating this system. This technical guide provides a comprehensive overview of the mechanism by which this compound shields ubiquitin chains from DUBs, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. This compound operates by directly binding to ubiquitin, with a notable preference for K48-linked polyubiquitin chains, thereby sterically hindering the access of DUBs and preventing the cleavage of the isopeptide bond. This protective action leads to the accumulation of polyubiquitinated proteins, impacting downstream signaling events and cellular processes.
Mechanism of Action: Direct Binding and Steric Hindrance
This compound's primary mechanism of action involves its direct, non-covalent binding to ubiquitin molecules within a polyubiquitin chain.[1] This interaction is central to its ability to protect these chains from enzymatic cleavage by DUBs.
1.1. Structural Basis of Interaction:
Structural studies have revealed that this compound interacts with key residues on the surface of ubiquitin.[1] The binding site encompasses the hydrophobic patch of ubiquitin, which includes residues such as I44, L8, and V70, as well as surrounding basic and polar residues.[1] This hydrophobic patch is a common interaction surface for many ubiquitin-binding proteins, including DUBs.
A unique feature of this compound is its ability to bind two ubiquitin molecules simultaneously, forming a ternary complex.[1] This "sandwich-like" arrangement, with this compound positioned between two ubiquitin moieties, is thought to contribute to its high affinity and potent shielding effect, particularly in the context of compact K48-linked polyubiquitin chains.[1]
1.2. Shielding from DUBs:
By occupying the hydrophobic patch and adjacent regions on ubiquitin, this compound effectively masks the recognition sites for a wide range of DUBs.[1] This steric hindrance prevents the catalytic domain of the DUB from accessing the isopeptide bond that links ubiquitin monomers, thereby inhibiting the disassembly of the polyubiquitin chain. This protective effect has been observed against various DUBs, including the proteasome-associated DUBs Rpn11 and Ubp6, as well as linkage-specific DUBs such as Cezanne (OTUD7B), OTUB1, and AMSH.[1]
Quantitative Data
The efficacy of this compound in binding to ubiquitin chains and inhibiting DUB activity has been quantified through various biophysical and biochemical assays.
Table 1: Binding Affinities of this compound and its Analogs for Ubiquitin Chains
| Compound | Ubiquitin Chain Type | Binding Affinity (Kd) | Method |
| This compound | K48-linked di-ubiquitin (K48-Ub2) | 264 ± 23 nM | Fluorescence Anisotropy |
| This compound | K11-linked di-ubiquitin (K11-Ub2) | 1.83 ± 0.05 µM | Fluorescence Anisotropy |
| This compound | K63-linked di-ubiquitin (K63-Ub2) | 4.88 ± 0.22 µM | Fluorescence Anisotropy |
| hemi-ubistatin B | mono-ubiquitin | 595 ± 200 µM | NMR Titration |
Table 2: Inhibition of Deubiquitinating Enzyme Activity by this compound
| Deubiquitinating Enzyme | Substrate | Inhibition | IC50 |
| Rpn11 (in 26S proteasome) | polyubiquitinated substrate | Yes | 1.1 µM |
| Ubp6 | K48-linked di-ubiquitin (K48-Ub2) | Yes | Not determined |
| Cezanne (OTUD7B) | K11-linked di-ubiquitin (K11-Ub2) | Yes | Not determined |
| OTUB1 | K48-linked di-ubiquitin (K48-Ub2) | Yes | Not determined |
| AMSH | K63-linked di-ubiquitin (K63-Ub2) | Yes | Not determined |
Experimental Protocols
3.1. NMR Titration for Measuring Binding Affinity
This protocol describes the use of Nuclear Magnetic Resonance (NMR) spectroscopy to determine the binding affinity of this compound for ubiquitin.
Materials:
-
15N-labeled ubiquitin
-
Unlabeled this compound
-
NMR buffer (e.g., 20 mM phosphate buffer, pH 6.8, 150 mM NaCl, 5% D2O)
-
NMR spectrometer
Procedure:
-
Prepare a sample of 15N-labeled ubiquitin at a known concentration (e.g., 100 µM) in NMR buffer.
-
Acquire a baseline 1H-15N HSQC spectrum of the ubiquitin sample.
-
Prepare a stock solution of this compound in the same NMR buffer.
-
Perform a stepwise titration by adding increasing molar equivalents of this compound to the ubiquitin sample.
-
Acquire a 1H-15N HSQC spectrum after each addition of this compound, ensuring the sample has reached equilibrium.
-
Monitor the chemical shift perturbations (CSPs) of the backbone amide signals of ubiquitin.
-
Calculate the combined CSP for each residue using the following equation: CSP = [(ΔδH)2 + (α * ΔδN)2]1/2 where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.2).
-
Plot the CSPs as a function of the molar ratio of this compound to ubiquitin.
-
Fit the titration curves to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
3.2. In Vitro DUB Inhibition Assay (Ubiquitin Chain Disassembly)
This protocol outlines a method to assess the inhibitory effect of this compound on the activity of a specific DUB using a ubiquitin chain disassembly assay.
Materials:
-
Purified recombinant DUB (e.g., USP7, OTUB1)
-
Polyubiquitin chains of a specific linkage type (e.g., K48-linked tetra-ubiquitin)
-
This compound
-
DUB reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and reagents
-
Anti-ubiquitin antibody
Procedure:
-
Prepare a reaction mixture containing the DUB in DUB reaction buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures and pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature for the DUB.
-
Initiate the deubiquitination reaction by adding the polyubiquitin chain substrate.
-
Incubate the reactions for a set time period (e.g., 30-60 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer and heating the samples.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to visualize the disassembly of the polyubiquitin chains into smaller chains and mono-ubiquitin.
-
Quantify the band intensities to determine the extent of inhibition at each this compound concentration.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to determine the IC50 value.
Impact on Signaling Pathways
The stabilization of polyubiquitin chains by this compound has significant consequences for cellular signaling pathways that are regulated by the UPS.
4.1. The Ubiquitin-Proteasome System (UPS)
The UPS is the primary pathway for targeted protein degradation in eukaryotic cells. By shielding K48-linked polyubiquitin chains, the canonical signal for proteasomal degradation, this compound prevents the recognition of ubiquitinated substrates by the proteasome. This leads to the accumulation of proteins that would otherwise be degraded, altering cellular protein homeostasis.
References
The Role of Ubistatin B in Altering the Cellular Ubiquitin Landscape: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ubistatin B is a small molecule inhibitor that presents a unique mechanism for targeting the ubiquitin-proteasome system (UPS). Unlike conventional proteasome inhibitors that target the enzymatic activity of the proteasome itself, this compound directly binds to polyubiquitin chains. This interaction, particularly with K48-linked chains, shields them from recognition by ubiquitin receptors and processing by deubiquitinases (DUBs), including the proteasome-associated DUB Rpn11.[1][2] The consequence of this action is a significant alteration of the cellular ubiquitin landscape, characterized by the accumulation of polyubiquitinated proteins. This guide provides an in-depth review of the mechanism of this compound, quantitative data on its activity, and detailed protocols for key experimental assays used to characterize its function.
Mechanism of Action
This compound functions as a polyubiquitin-binding agent, effectively acting as a competitive inhibitor for natural ubiquitin receptors. It directly interacts with the hydrophobic patch on ubiquitin molecules within a polyubiquitin chain.[1][2] This binding has two primary consequences:
-
Inhibition of Ubiquitin Receptor Binding: By occupying the binding sites on polyubiquitin chains, this compound prevents the engagement of ubiquitin receptors such as Rpn10 and shuttle proteins like Rad23. These receptors are essential for delivering ubiquitinated substrates to the 26S proteasome for degradation.[1]
-
Shielding from Deubiquitinase Activity: The binding of this compound sterically hinders the access of deubiquitinases to the polyubiquitin chain. This protective effect prevents the disassembly of the chain, leading to its stabilization and accumulation.[1][2][3] This has been demonstrated for a range of DUBs and notably for the proteasome-embedded DUB, Rpn11.[1]
The net effect is a buildup of polyubiquitinated substrates within the cell, which can induce cellular stress and apoptosis, making this compound a molecule of interest for therapeutic development, particularly in oncology.
Caption: Mechanism of this compound action.
Quantitative Data
The activity of this compound has been quantified through various biochemical and biophysical assays. The following tables summarize the key findings from the literature.
Table 1: Inhibition of Deubiquitinase Activity
| Enzyme Target | Assay Type | Substrate | IC50 Value (μM) | Reference |
| Proteasome-embedded Rpn11 | In vitro DUB activity assay | Polyubiquitinated substrate | 1.1 | Nakasone et al., 2017[1] |
Table 2: Ubiquitin Binding Affinity and Specificity
| Binding Partner | Linkage Preference | Method | Key Findings | Reference |
| Ubiquitin (Ub) | N/A | NMR, SANS | Binds two Ub molecules simultaneously. | Nakasone et al., 2017[1] |
| Di-ubiquitin | K48 > K11, K63 | Binding Assays | Shows strong preference for K48-linked chains. | Nakasone et al., 2017[1][2][3] |
Table 3: Cellular Effects on Specific Substrates
| Substrate | Cell System/Model | Effect of this compound Treatment | Reference |
| CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) | In vitro ubiquitination reactions | Dose-dependent inhibition of CFTR ubiquitination. | Nakasone et al., 2017[1] |
| Pathologic Tau Filaments (from human brain) | Ex vivo treatment of extracted tau filaments | Repositions polyubiquitin densities on the tau filament core, suggesting it can modulate the structure of polyubiquitinated protein aggregates. | Watanabe et al., 2025[4][5][6] |
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for characterizing this compound.
Protocol: In Vitro Deubiquitinase (DUB) Activity Assay (Rpn11)
This assay measures the ability of this compound to inhibit the isopeptidase activity of the proteasome-embedded DUB, Rpn11.
Materials:
-
Purified mammalian 26S proteasome
-
Model polyubiquitinated substrate (e.g., Ub-AMC or a custom ubiquitinated protein)
-
This compound (and other derivatives for comparison)
-
DUB reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
DMSO (for compound dilution)
-
96-well microplate
-
Plate reader capable of fluorescence detection (for Ub-AMC) or equipment for SDS-PAGE/Western Blot
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A final concentration range of 0.1 µM to 50 µM is recommended.
-
In a 96-well plate, add the DUB reaction buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Add the purified 26S proteasome to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the model polyubiquitinated substrate to each well.
-
Monitor the reaction progress.
-
For fluorescent substrates (Ub-AMC): Measure the increase in fluorescence over time (e.g., every 2 minutes for 60 minutes) using a plate reader.
-
For protein substrates: Stop the reaction at various time points by adding SDS-PAGE loading buffer. Analyze the disassembly of the polyubiquitin chain via SDS-PAGE and Western Blotting using an anti-ubiquitin antibody.
-
-
Calculate the rate of reaction for each this compound concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro DUB activity assay.
Protocol: Ubiquitin Binding Assay via NMR Spectroscopy
This protocol outlines the use of Nuclear Magnetic Resonance (NMR) to map the binding interface of this compound on ubiquitin. It relies on monitoring Chemical Shift Perturbations (CSPs).
Materials:
-
¹⁵N-isotopically enriched ubiquitin protein
-
This compound
-
NMR buffer (e.g., 20 mM sodium phosphate pH 6.8, 50 mM NaCl, 1 mM DTT, 10% D₂O)
-
NMR spectrometer equipped with a cryoprobe
-
NMR data processing software
Procedure:
-
Dissolve ¹⁵N-enriched ubiquitin in the NMR buffer to a final concentration of approximately 100-200 µM.
-
Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-ubiquitin sample. This spectrum serves as the reference (apo) state.
-
Prepare a concentrated stock solution of this compound in the same NMR buffer (or with a minimal amount of a co-solvent like DMSO-d6).
-
Perform a titration by adding small, stepwise aliquots of the this compound stock solution to the ¹⁵N-ubiquitin sample.
-
After each addition of this compound, mix thoroughly and acquire another 2D ¹H-¹⁵N HSQC spectrum. Titrate until saturation is observed (i.e., no further shifts in the peaks) or precipitation occurs. Typical molar ratios (this compound:Ubiquitin) might range from 0.25:1 to 5:1.
-
Process and overlay all the acquired spectra.
-
Identify the ubiquitin amide peaks that shift or broaden upon addition of this compound. These are the residues affected by the binding event.
-
Calculate the combined CSP for each residue using the formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] (where ΔδH and ΔδN are the changes in proton and nitrogen chemical shifts, and α is a scaling factor, typically ~0.15-0.2).
-
Map the residues with significant CSPs onto the 3D structure of ubiquitin to visualize the binding interface.
Caption: Workflow for this compound-Ubiquitin binding assay by NMR.
Conclusion and Future Directions
This compound represents a novel class of UPS inhibitors that validate ubiquitin itself as a druggable target.[1][2] Its mechanism of action—stabilizing polyubiquitin chains by direct binding—provides a distinct advantage over proteasome-centric inhibitors, as ubiquitin is significantly less prone to mutation-driven resistance.[1] The demonstrated ability of this compound to penetrate cells and alter the ubiquitin landscape underscores its potential as a chemical probe and a therapeutic lead.[1][2][3]
Future research should focus on obtaining a comprehensive, quantitative proteomics map of the cellular changes induced by this compound. Such a dataset would reveal the specific pathways and protein networks most affected by its activity, providing crucial insights for targeted drug development. Furthermore, optimizing the pharmacological properties of this compound to improve its potency and bioavailability will be critical for its translation into a clinical setting. The development of pro-drug forms could enhance its therapeutic applicability for diseases, such as cancer, that exhibit a heightened dependency on the ubiquitin-proteasome system.[1]
References
- 1. High-Throughput Assay for Characterizing Rpn11 Deubiquitinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for the inhibitory effects of ubistatins in the ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cytoskeleton.com [cytoskeleton.com]
- 4. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol of Preparation of Ubiquitinated Protein Samples - Creative BioMart [creativebiomart.net]
- 6. Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
The Therapeutic Potential of Ubistatin B in Neurodegenerative Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases, including Alzheimer's and Parkinson's, are characterized by the pathological aggregation of misfolded proteins, such as tau and alpha-synuclein. The ubiquitin-proteasome system (UPS) is a critical cellular machinery for clearing these aberrant proteins, and its dysfunction is a key factor in disease progression. Ubistatin B, a small molecule known to bind to ubiquitin, is emerging as a potential therapeutic agent. This document provides a comprehensive overview of the current understanding of this compound, its mechanism of action, and its potential therapeutic applications in neurodegenerative diseases, with a primary focus on tauopathies. While research is in its nascent stages, preliminary findings suggest that this compound can modulate the structure of pathogenic protein aggregates, offering a novel avenue for therapeutic intervention. This guide synthesizes the available data, details relevant experimental protocols, and visualizes key pathways to support further research and development in this promising area.
Introduction: The Ubiquitin-Proteasome System in Neurodegeneration
The ubiquitin-proteasome system is the primary mechanism for selective protein degradation in eukaryotic cells.[1] It plays a crucial role in maintaining cellular homeostasis by eliminating misfolded or damaged proteins. This process, known as ubiquitination, involves the covalent attachment of a small protein called ubiquitin to a target protein, marking it for degradation by the proteasome, a large protein complex.[1]
In neurodegenerative diseases, the accumulation of misfolded proteins like tau, amyloid-beta (Aβ), and alpha-synuclein into toxic aggregates is a central pathological hallmark.[2] Evidence suggests that an impaired UPS contributes to the accumulation of these protein aggregates, leading to neuronal dysfunction and cell death.[2] Therefore, targeting the UPS has become a promising strategy for developing novel therapeutics for these devastating disorders.
This compound: A Modulator of the Ubiquitin Landscape
This compound is a quinoline derivative that has been identified as a small molecule that directly binds to ubiquitin.[3] Its ability to interact with ubiquitin suggests that it can modulate the intricate signaling pathways governed by this protein. While initially studied in the context of cancer, recent groundbreaking research has pointed towards its potential relevance in neurodegenerative diseases, particularly those involving the aggregation of ubiquitinated proteins.[1][4][5][6]
Mechanism of Action
This compound has been shown to bind to polyubiquitin chains, influencing their conformation.[1][4][5][6] A recent preprint by Watanabe et al. (2025) demonstrated that this compound can alter the structure of polyubiquitinated tau filaments extracted from the brains of Alzheimer's disease patients.[1][4][5][6] By binding to the polyubiquitin chains attached to the tau filaments, this compound appears to induce a repositioning of these chains, which in turn modifies the interface between tau protofilaments.[1][4][5][6] This structural modulation of pathogenic tau aggregates is a novel mechanism that could potentially alter their toxicity and propagation.
Therapeutic Potential in Tauopathies
The most direct evidence for the therapeutic potential of this compound in neurodegenerative diseases comes from its effects on tau pathology. Tauopathies, which include Alzheimer's disease, are characterized by the intracellular aggregation of hyperphosphorylated and ubiquitinated tau protein into neurofibrillary tangles (NFTs).
A key study demonstrated that treating sarkosyl-insoluble tau filaments from Alzheimer's disease and vacuolar tauopathy brain tissue with this compound led to a structural rearrangement of the polyubiquitin chains associated with the filaments.[1][4][5][6] This suggests that this compound could be used to modify the pathological conformation of tau aggregates, potentially reducing their toxicity or seeding capacity.
Quantitative Data
Quantitative data on the efficacy of this compound in neurodegenerative disease models is currently limited. The primary study to date has focused on the structural effects of this compound on isolated tau filaments.[1][4][5][6] Further research is required to establish dose-response relationships and the therapeutic window for this compound in cellular and animal models of tauopathy.
| Parameter | Value | Context | Reference |
| This compound Concentration for In Vitro Structural Studies | 10 µM | Incubation with formalin-fixed brain tissue sections for 6 hours. | [4] |
Potential Applications in Other Neurodegenerative Diseases
While the current focus is on tauopathies, the mechanism of action of this compound suggests potential applications in other neurodegenerative diseases characterized by ubiquitinated protein aggregates.
Parkinson's Disease
Parkinson's disease is characterized by the aggregation of alpha-synuclein into Lewy bodies, which are also known to be ubiquitinated. By modulating the conformation of polyubiquitin chains, this compound could potentially interfere with the aggregation and toxicity of alpha-synuclein. However, there is currently no direct experimental evidence to support this hypothesis.
Alzheimer's Disease (Amyloid-Beta Pathology)
Amyloid-beta plaques, another hallmark of Alzheimer's disease, are also associated with ubiquitin.[1] While the primary mechanism of this compound appears to be related to polyubiquitin chains on filamentous structures, its ability to bind ubiquitin could have broader implications for Aβ pathology, for instance, by interfering with ubiquitin-mediated clearance pathways of Aβ.[1]
Experimental Protocols
Detailed experimental protocols for the use of this compound in neurodegenerative disease research are still emerging. The following are representative protocols based on the available literature and standard methodologies in the field.
Treatment of Brain Tissue Extracts with this compound for Cryo-Electron Microscopy
This protocol is adapted from the methods described by Watanabe et al. (2025).[4]
-
Tissue Homogenization: Homogenize frozen brain tissue from a tauopathy model or human patient in a buffer containing sarkosyl to extract insoluble tau filaments.
-
Purification of Tau Filaments: Centrifuge the homogenate to pellet the insoluble material. Resuspend the pellet and further purify the tau filaments using established protocols.
-
This compound Incubation: Incubate the purified tau filaments with a final concentration of 10 µM this compound in a suitable buffer (e.g., PBS) for 6 hours at room temperature in the dark.
-
Cryo-EM Grid Preparation: Apply the this compound-treated tau filament suspension to cryo-EM grids and vitrify by plunge-freezing in liquid ethane.
-
Data Collection and Analysis: Collect cryo-EM data and process the images to reconstruct the 3D structure of the tau filaments.
In Vitro Tau Seeding Assay
This protocol can be used to assess the effect of this compound on the seeding activity of pathological tau.
-
Cell Culture: Culture HEK293T cells stably expressing a tau reporter construct (e.g., tau-GFP).
-
Preparation of Tau Seeds: Prepare tau seeds from brain extracts of a tauopathy model or from in vitro aggregation of recombinant tau.
-
This compound Treatment of Seeds: Incubate the tau seeds with varying concentrations of this compound for a defined period.
-
Transfection: Transfect the tau-GFP expressing cells with the this compound-treated or untreated tau seeds.
-
Quantification of Tau Aggregation: After a suitable incubation period (e.g., 48-72 hours), quantify the number of cells with tau-GFP aggregates using fluorescence microscopy or flow cytometry.
Thioflavin T (ThT) Aggregation Assay for Alpha-Synuclein
This assay can be adapted to investigate the effect of this compound on alpha-synuclein aggregation.
-
Reaction Setup: In a 96-well plate, combine recombinant alpha-synuclein monomer with a Thioflavin T solution in a suitable buffer.
-
Addition of this compound: Add varying concentrations of this compound to the reaction wells.
-
Incubation and Measurement: Incubate the plate at 37°C with continuous shaking. Measure the ThT fluorescence at regular intervals using a plate reader (excitation ~440 nm, emission ~480 nm).
-
Data Analysis: Plot the fluorescence intensity over time to generate aggregation curves and determine the effect of this compound on the lag time and extent of aggregation.
Amyloid-Beta (Aβ) ELISA
This protocol can be used to measure the effect of this compound on Aβ levels in cell culture or animal models.
-
Sample Preparation: Collect cell culture media or brain homogenates from models treated with this compound.
-
ELISA Procedure: Use a commercially available Aβ ELISA kit. Coat the ELISA plate with a capture antibody specific for Aβ.
-
Incubation with Samples: Add the prepared samples and standards to the wells and incubate.
-
Detection: Add a detection antibody conjugated to an enzyme (e.g., HRP), followed by a substrate to generate a colorimetric signal.
-
Quantification: Measure the absorbance using a plate reader and calculate the Aβ concentration based on the standard curve.
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This assay can provide an initial assessment of this compound's ability to cross the BBB.
-
Cell Culture: Co-culture brain endothelial cells with astrocytes and pericytes on a transwell insert to form a tight barrier.
-
This compound Application: Add this compound to the apical (blood) side of the transwell.
-
Sampling: At various time points, collect samples from the basolateral (brain) side.
-
Quantification: Quantify the concentration of this compound in the basolateral samples using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to estimate the rate of transport across the in vitro BBB.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the therapeutic potential of this compound. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Future Directions and Conclusion
The exploration of this compound's therapeutic potential in neurodegenerative diseases is a nascent but exciting field. The initial findings regarding its ability to modulate the structure of pathological tau aggregates open up a new therapeutic avenue that warrants further investigation.
Key areas for future research include:
-
Quantitative Efficacy Studies: Conducting dose-response studies in cellular and animal models of tauopathies to determine the efficacy of this compound in reducing tau aggregation, improving neuronal viability, and rescuing behavioral deficits.
-
Elucidation of Downstream Effects: Investigating the functional consequences of the structural changes induced by this compound on tau filaments, including their toxicity and seeding capacity.
-
Exploration in Other Proteinopathies: Assessing the effects of this compound on the aggregation of other key pathological proteins, such as alpha-synuclein and amyloid-beta.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, with a particular focus on its ability to cross the blood-brain barrier.
-
Target Validation and Off-Target Effects: Confirming the specific binding of this compound to polyubiquitin chains in a complex cellular environment and identifying any potential off-target effects.
References
- 1. Ubiquitin binds the amyloid β peptide and interferes with its clearance pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. Tau Ubiquitination in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Repositioning of polyubiquitin alters the pathologic tau filament structure | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 6. biorxiv.org [biorxiv.org]
Ubistatin B and its Impact on Tau Filament Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases characterized by the aggregation of the tau protein, known as tauopathies, represent a significant and growing health concern. A key pathological hallmark of these diseases is the formation of insoluble tau filaments. Post-translational modifications, particularly ubiquitination, are known to be associated with these aggregates, although their precise role in filament structure and stability is an area of active investigation. This technical guide provides an in-depth analysis of Ubistatin B, a small molecule that modulates the interaction of polyubiquitin with tau filaments, and its consequent impact on their structure. Through a chemical biology approach primarily utilizing cryo-electron microscopy (cryo-EM), recent studies have demonstrated that this compound can induce conformational changes in certain pathological tau filaments, offering a novel tool to probe the intricate architecture of these aggregates. This document details the mechanism of action of this compound, summarizes the quantitative structural data, outlines the key experimental protocols, and provides visual representations of the underlying processes to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to Tau Ubiquitination and this compound
Tau is a microtubule-associated protein that, under pathological conditions, aggregates into filamentous inclusions that are the hallmark of a range of neurodegenerative diseases, including Alzheimer's disease (AD) and vacuolar tauopathy (VT).[1][2][3] These tau filaments are structurally diverse, and their specific conformations are believed to contribute to the distinct clinical and pathological phenotypes of different tauopathies.[1][2][3]
Post-translational modifications (PTMs) of the tau protein, such as phosphorylation and ubiquitination, are known to play a crucial role in the aggregation process and the structural heterogeneity of tau filaments. Ubiquitination, the process of attaching ubiquitin proteins to a substrate, is classically associated with protein degradation. However, in the context of tauopathies, polyubiquitin chains are found associated with mature tau aggregates, suggesting a role beyond proteasomal targeting.[1][2][3][4]
This compound is a small molecule designed to bind to di-ubiquitin, altering its surface polarity.[4] It effectively shields the positive charges on the ubiquitin surface, creating an overall negative outer shell.[4] This modulation of polyubiquitin's electrostatic properties provides a unique chemical tool to investigate the influence of this PTM on the structure and stability of tau filaments.
Mechanism of Action of this compound on Tau Filaments
The primary mechanism by which this compound affects tau filament structure is through the repositioning of associated polyubiquitin chains.[1][2][3][4] Cryo-EM studies have revealed poorly structured densities adjacent to the core of tau filaments, which are hypothesized to be, in part, polyubiquitin chains.[4]
Treatment of isolated tau filaments with this compound leads to a shift in these densities.[4] By altering the polarity of the polyubiquitin chains, this compound causes them to move towards positively charged residues on the surface of the structured tau filament core.[1][2][3][4] This repositioning of the polyubiquitin chains can, in turn, induce a shift in the interface between the protofilaments that make up the tau filament.[1][2][3][4] This effect has been particularly observed in certain strains of tau filaments from vacuolar tauopathy, demonstrating that PTMs can influence the stability and conformation of the filament core.[1][2][3][4]
dot
Caption: Mechanism of this compound-induced tau filament structural change.
Quantitative Data
The research on this compound and tau filaments has been largely qualitative, focusing on structural changes observed through cryo-EM. Specific quantitative data such as binding affinities (Kd) of this compound to polyubiquitinated tau or IC50 values for inhibition of tau aggregation are not yet available in the published literature. The following tables summarize the available information from key experiments.
Table 1: this compound Experimental Parameters
| Parameter | Value | Source |
| Concentration for Filament Treatment | 10 µM | bioRxiv, 2025[5] |
| Incubation Time with Filaments | 1 hour | bioRxiv, 2025[5] |
| Temperature of Incubation | Room Temperature | bioRxiv, 2025[5] |
| Concentration for Tissue Staining | 10 µM | bioRxiv, 2025[5] |
Table 2: Cryo-EM Data on this compound-Treated Tau Filaments
| Tauopathy | Filament Type | Effect of this compound | PDB Accession (Treated) |
| Vacuolar Tauopathy (VT) | Type Ia | Shift in protofilament interface, new conformations (Ib-If) | 9NQ4, 9NQB, 9NQC |
| Vacuolar Tauopathy (VT) | Type II | Shift in associated densities | 9NQE |
| Vacuolar Tauopathy (VT) | Type IV | Shift in associated densities | 9NQI |
| Alzheimer's Disease (AD) | Paired Helical Filament (PHF) | Shift in associated densities, no change in core structure | Not specified |
| Alzheimer's Disease (AD) | Straight Filament (SF) | Shift in associated densities, no change in core structure | Not specified |
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature investigating this compound's effect on tau filaments.
Extraction of Sarkosyl-Insoluble Tau Filaments from Human Brain Tissue
This protocol describes the isolation of insoluble tau filaments from post-mortem brain tissue.
-
Homogenization: Approximately 13 grams of grey matter from the frontal neocortex are homogenized in a buffer containing 10 mM Tris-HCl (pH 7.4), 0.8 M NaCl, 10% sucrose, and 1 mM EGTA.
-
Centrifugation: The homogenate is centrifuged at 20,000 x g for 20 minutes at 4°C.
-
Sarkosyl Treatment: The supernatant is collected, and N-lauroylsarcosinate (sarkosyl) is added to a final concentration of 1%. The mixture is then incubated for 1 hour at room temperature with gentle shaking.
-
Ultracentrifugation: The sarkosyl-treated sample is centrifuged at 100,000 x g for 1 hour at 4°C.
-
Washing: The resulting pellet, containing the sarkosyl-insoluble tau filaments, is washed with sterile phosphate-buffered saline (PBS).
-
Resuspension: The final pellet is resuspended in a suitable buffer for subsequent experiments.
This compound Treatment of Tau Filaments for Cryo-EM
This protocol details the treatment of isolated tau filaments with this compound prior to cryo-EM analysis.
-
Incubation: Isolated sarkosyl-insoluble tau filaments are incubated with a 10 µM solution of this compound in PBS.
-
Duration: The incubation is carried out for 1 hour at room temperature.
-
Cryo-EM Grid Preparation: Following incubation, 3 µL of the filament solution is applied to a glow-discharged cryo-EM grid.
-
Plunge-Freezing: The grid is then plunge-frozen in liquid ethane using a vitrification robot.
-
Data Acquisition and Processing: The frozen grids are imaged using a cryo-transmission electron microscope. The collected data is then processed using helical reconstruction software to determine the three-dimensional structure of the tau filaments.
dot
Caption: Workflow for cryo-EM analysis of this compound-treated tau filaments.
Co-localization of this compound and Tau Aggregates in Brain Tissue
This protocol is for validating the binding of this compound to tau aggregates in situ.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded brain tissue sections are deparaffinized and rehydrated.
-
This compound Staining: The tissue sections are incubated with a 10 µM solution of fluorescently-labeled this compound.
-
Immunohistochemistry: Following this compound incubation, the sections are immunostained with a primary antibody against phospho-tau (e.g., PHF-1).
-
Secondary Antibody: A fluorescently-labeled secondary antibody corresponding to the primary antibody is applied.
-
Nuclear Staining: A nuclear counterstain (e.g., DAPI or Draq-5) is used.
-
Imaging: The stained sections are imaged using a confocal microscope to assess the co-localization of the this compound signal with the phospho-tau signal.
Signaling Pathways
Current research on this compound has primarily focused on its direct structural impact on pre-existing, isolated tau filaments. There is currently no published evidence to suggest that this compound directly modulates the cellular signaling pathways involved in tau phosphorylation, ubiquitination, or degradation. Its mechanism of action, as understood to date, is one of direct chemical modulation of the polyubiquitin PTM on the filament itself, rather than interference with upstream enzymatic processes. The potential for this compound or similar molecules to influence cellular signaling remains an area for future investigation.
dot
Caption: Logical relationship of this compound's known and unknown effects.
Conclusion and Future Directions
This compound has emerged as a valuable research tool for elucidating the role of polyubiquitination in the structural biology of pathological tau filaments. The ability of this small molecule to induce conformational changes in certain tau filament strains by modulating the polarity of associated polyubiquitin chains underscores the importance of PTMs in the stability and heterogeneity of these aggregates. The primary application of this compound has been in conjunction with cryo-EM to probe the architecture of tau filaments isolated from human brain tissue.
For researchers and drug development professionals, the findings related to this compound open up new avenues for consideration:
-
A Novel Tool for Structural Biology: this compound provides a means to experimentally manipulate the non-core components of tau filaments, which may help in resolving their structures and understanding their contribution to filament stability.
-
Therapeutic Implications: While this compound itself is a research tool, the principle of modulating PTMs on tau aggregates to alter their structure and potentially their seeding capacity could be a novel therapeutic strategy. Future drug development could explore molecules that target the interaction between tau and its PTMs.
Future research should aim to:
-
Quantify the Binding and Functional Effects: Determine the binding affinity of this compound for different types of polyubiquitin chains on tau filaments and quantify its impact on tau aggregation kinetics and seeding potential.
-
Investigate Cellular Effects: Explore the effects of this compound in cellular and animal models of tauopathy to understand if it can modulate tau pathology in a more complex biological environment and to investigate any potential impact on cellular signaling pathways.
-
Expand to Other Tauopathies: Examine the effect of this compound on tau filaments from a wider range of tauopathies to determine the specificity of its structural modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Repositioning of polyubiquitin alters the pathologic tau filament structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repositioning of polyubiquitin alters the pathologic tau filament structure | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Ubistatin B in Cell-Based Ubiquitination Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubistatin B is a potent small molecule inhibitor of the ubiquitin-proteasome system (UPS). It functions by directly binding to polyubiquitin chains, with a notable preference for Lys48 (K48)-linked chains, which are the primary signal for proteasomal degradation.[1][2] This interaction sterically hinders the recognition of ubiquitinated substrates by proteasomal receptors and shields the polyubiquitin chains from cleavage by deubiquitinating enzymes (DUBs).[1][2] This dual mechanism of action leads to the accumulation of polyubiquitinated proteins within the cell, making this compound a valuable tool for studying the intricacies of the UPS and for the development of novel therapeutics, particularly in the context of cancer, where the UPS is often dysregulated.[1][3]
These application notes provide detailed protocols for utilizing this compound in various cell-based ubiquitination assays to probe the functionality of the UPS and to assess the efficacy of potential drug candidates that target this pathway.
Mechanism of Action of this compound
This compound's primary mode of action is the direct binding to polyubiquitin chains, which disrupts two critical downstream events in the ubiquitin-proteasome pathway:
-
Inhibition of Proteasomal Recognition: By binding to the ubiquitin chain, this compound physically blocks the interaction between the ubiquitinated substrate and the ubiquitin receptors of the 26S proteasome. This prevents the substrate from being targeted for degradation.[1][4]
-
Inhibition of Deubiquitination: this compound protects polyubiquitin chains from being disassembled by DUBs. This leads to the stabilization and accumulation of ubiquitinated proteins.[1][2]
This compound has been shown to penetrate the cell membrane of cancer cells, allowing for its use in cell-based assays to study its effects on the cellular ubiquitin landscape.[1][2]
Data Presentation
The following tables summarize the quantitative data available for this compound's activity.
Table 1: In Vitro Inhibition of Ubiquitination and Deubiquitination by this compound
| Target | Assay Type | Substrate | IC50 | Reference |
| CFTR Ubiquitination | In Vitro Ubiquitination | CFTR | ≈10 µM | [1] |
| Rpn11 DUB Activity | In Vitro Deubiquitination | K48-linked di-ubiquitin | 1.1 µM | [1] |
Table 2: Cellular Effects of this compound Treatment
| Cell Line | Treatment Conditions | Observed Effect | Reference |
| HeLa | 2 µM for 8 hours | Increase in high molecular weight ubiquitin conjugates | [1] |
| HeLa | Dose-dependent | Increase in both K48- and K63-linked ubiquitin conjugates | [1] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess protein ubiquitination in cells using this compound.
Protocol 1: Analysis of Global Ubiquitination by Western Blot
This protocol is designed to assess the overall changes in protein ubiquitination within a cell population following treatment with this compound.
Materials:
-
Cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Proteasome inhibitor (e.g., MG132, as a positive control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and DUB inhibitors (e.g., NEM, PMSF)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ubiquitin (linkage-specific antibodies, e.g., anti-K48, anti-K63, can also be used)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Cell Treatment:
-
Prepare working solutions of this compound and MG132 in complete cell culture medium. A final concentration of 2 µM for this compound and 10 µM for MG132 can be used as a starting point.[1] Include a DMSO vehicle control.
-
Aspirate the old medium from the cells and add the treatment media.
-
Incubate the cells for the desired time (e.g., 8 hours).[1]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation for Western Blot:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Protocol 2: Immunoprecipitation of a Specific Ubiquitinated Protein
This protocol allows for the enrichment of a specific protein of interest to analyze its ubiquitination status.
Materials:
-
Cell lysate prepared as in Protocol 1.
-
Primary antibody against the protein of interest.
-
Protein A/G agarose or magnetic beads.
-
Wash buffer (e.g., lysis buffer with a lower concentration of detergents).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
-
Primary antibody against ubiquitin.
-
Primary antibody against the protein of interest.
Procedure:
-
Immunoprecipitation:
-
To 500-1000 µg of protein lysate, add the primary antibody against the protein of interest.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Collect the beads by centrifugation or using a magnetic rack.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 20-40 µL of 2x Laemmli sample buffer to the beads and boil at 95°C for 5-10 minutes to elute the immunoprecipitated proteins.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Western Blot Analysis:
-
Perform western blotting as described in Protocol 1.
-
Use the anti-ubiquitin antibody to detect the ubiquitinated forms of the protein of interest.
-
The membrane can be stripped and re-probed with the antibody against the protein of interest to confirm successful immunoprecipitation.
-
Protocol 3: Proximity Ligation Assay (PLA) for In Situ Detection of Ubiquitination
This protocol provides a method to visualize and quantify the ubiquitination of a target protein within the cellular context.
Materials:
-
Cells grown on coverslips.
-
This compound treatment as described in Protocol 1.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking solution (provided in PLA kits).
-
Primary antibodies raised in different species: one against the protein of interest and one against ubiquitin.
-
PLA probes (secondary antibodies with attached oligonucleotides).
-
Ligation solution.
-
Amplification solution with fluorescently labeled oligonucleotides.
-
Mounting medium with DAPI.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a 24-well plate.
-
Treat the cells with this compound or vehicle control as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
-
Proximity Ligation Assay:
-
Follow the manufacturer's instructions for the specific PLA kit being used. A general workflow is as follows:
-
Block the coverslips with the provided blocking solution.
-
Incubate with the two primary antibodies (anti-protein of interest and anti-ubiquitin) diluted in antibody diluent.
-
Wash with the provided wash buffer.
-
Incubate with the PLA probes (anti-rabbit PLUS and anti-mouse MINUS, if the primary antibodies are rabbit and mouse, respectively).
-
Wash with the provided wash buffer.
-
Incubate with the ligation solution to form a circular DNA molecule if the probes are in close proximity (<40 nm).
-
Wash with the provided wash buffer.
-
Incubate with the amplification solution containing a polymerase and fluorescently labeled oligonucleotides to generate a rolling circle product.
-
Wash with the provided wash buffer.
-
-
-
Mounting and Imaging:
-
Mount the coverslips on glass slides using a mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope. Each fluorescent spot represents an instance of protein ubiquitination.
-
-
Image Analysis:
-
Quantify the number of PLA signals per cell or per nucleus to determine the level of ubiquitination.
-
Mandatory Visualizations
Caption: Ubiquitin-Proteasome Pathway and this compound Intervention.
Caption: Experimental Workflow for Cell-Based Ubiquitination Assays.
References
- 1. Structural basis for the inhibitory effects of ubistatins in the ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for the Inhibitory Effects of Ubistatins in the Ubiquitin-Proteasome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Ubiquitin Pathway for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubistatins inhibit proteasome-dependent degradation by binding the ubiquitin chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ubistatin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubistatin B is a small molecule inhibitor of the ubiquitin-proteasome system (UPS). It functions by directly binding to polyubiquitin chains, with a preference for K48 linkages, thereby shielding them from disassembly by deubiquitinases (DUBs) and recognition by the 26S proteasome.[1][2] This leads to an accumulation of polyubiquitinated proteins within the cell, making this compound a valuable tool for studying the UPS and a potential therapeutic agent in diseases characterized by dysregulated protein degradation, such as cancer.[1][2] These application notes provide detailed protocols for utilizing this compound in cell-based assays.
Mechanism of Action
This compound acts as a "ubiquitin shield." It binds to the ubiquitin-ubiquitin interface of polyubiquitin chains, preventing their recognition by proteasomal ubiquitin receptors and DUBs.[3] This leads to a build-up of polyubiquitinated substrates that would otherwise be degraded. The primary target of this compound is the polyubiquitin chain itself, not the enzymatic components of the UPS, which makes it a unique tool for studying ubiquitin signaling.[1][4]
Data Presentation
The following table summarizes key quantitative data for this compound based on in vitro assays.
| Parameter | Value | Assay Context | Reference |
| IC50 | 1.1 µM | Inhibition of DUB activity of proteasome-embedded Rpn11 | [1] |
| IC50 | ≈10 µM | Inhibition of CFTR ubiquitination | [1] |
| Binding Affinity (Kd) | 14.0 ± 1.6 µM | Binding to Ubiquitin (measured by fluorescence anisotropy) | [1] |
| Binding Affinity (Kd) | 11.4 ± 2.2 µM | Binding to Ubiquitin (measured by NMR) | [1] |
Experimental Protocols
General Cell Culture and Treatment with this compound
This protocol outlines the general steps for treating cultured cells with this compound. Specific concentrations and treatment times will need to be optimized for each cell line and experimental endpoint.
Materials:
-
Cultured cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in complete culture medium to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and assay. A starting range of 1-20 µM is suggested based on published IC50 values. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration. The incubation time will depend on the specific cellular process being investigated and should be optimized. A starting point of 6-24 hours is recommended.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream applications, such as Western blotting, immunofluorescence, or cell viability assays.
Western Blot Analysis of Polyubiquitinated Proteins
This protocol describes how to detect the accumulation of polyubiquitinated proteins in cells treated with this compound.
Materials:
-
This compound-treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ubiquitin (e.g., P4D1 or FK2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cell pellets in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody against ubiquitin. Follow this with incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. An increase in the high molecular weight smear in the this compound-treated lanes indicates an accumulation of polyubiquitinated proteins.
Immunofluorescence Staining for Ubiquitin
This protocol allows for the visualization of ubiquitin accumulation and localization within cells following this compound treatment.
Materials:
-
Cells grown on coverslips and treated with this compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against ubiquitin
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Fixation: Fix the treated cells with 4% PFA in PBS.
-
Permeabilization: Permeabilize the cells with permeabilization buffer.
-
Blocking: Block non-specific antibody binding with blocking solution.
-
Antibody Staining: Incubate the cells with the primary antibody against ubiquitin, followed by the fluorophore-conjugated secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Cell Viability Assay
This protocol can be used to assess the cytotoxic effects of this compound on cultured cells. The MTT or MTS assay is a common method.
Materials:
-
Cells seeded in a 96-well plate and treated with a range of this compound concentrations
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
Addition of Reagent: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 for cytotoxicity.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the Ubiquitin-Proteasome System.
Caption: General experimental workflow for treating cells with this compound.
References
- 1. mblbio.com [mblbio.com]
- 2. Structural basis for the inhibitory effects of ubistatins in the ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubistatins inhibit proteasome-dependent degradation by binding the ubiquitin chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cytoskeleton.com [cytoskeleton.com]
Application Notes and Protocols for Studying Protein Degradation Pathways Using Ubistatin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubistatin B is a potent, cell-permeable small molecule inhibitor of the ubiquitin-proteasome system (UPS). It functions by directly binding to polyubiquitin chains, with a preference for K48 linkages, thereby preventing their recognition by proteasomal shuttle factors and deubiquitinases (DUBs).[1] This mode of action leads to the accumulation of polyubiquitinated proteins, making this compound a valuable tool for studying the dynamics of protein degradation and the roles of specific ubiquitination pathways in cellular processes. These application notes provide detailed protocols for utilizing this compound to investigate protein degradation in various experimental settings.
Mechanism of Action
This compound acts as a "ubiquitin shield," effectively masking polyubiquitin chains from downstream processing. By binding to the ubiquitin-ubiquitin interface of Lys48-linked chains, it competitively inhibits the binding of ubiquitin chain receptors of the proteasome.[1] This disruption of a critical protein-protein interaction within the UPS allows researchers to stabilize and study ubiquitinated protein species that are otherwise transient.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Description |
| IC₅₀ (Rpn11) | 1.1 µM | Concentration of this compound required for 50% inhibition of the deubiquitinase activity of the proteasome-embedded Rpn11.[1] |
| IC₅₀ (CFTR Ubiquitination) | ~10 µM | Concentration of this compound required for 50% inhibition of in vitro ubiquitination of the cystic fibrosis transmembrane conductance regulator (CFTR).[1] |
Table 2: this compound Binding Affinity for Ubiquitin
| Parameter | Value | Method |
| K_d_ (Ubiquitin) | 11.4 ± 2.2 µM | Nuclear Magnetic Resonance (NMR) Titration |
| K_d_ (Ubiquitin) | 14.0 ± 1.6 µM | Fluorescence Anisotropy |
Experimental Protocols
Protocol 1: In-Cell Stabilization and Detection of Polyubiquitinated Proteins
This protocol details the treatment of cultured cells with this compound to induce the accumulation of polyubiquitinated proteins, followed by their detection via western blotting.
Materials:
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and DUB inhibitors (e.g., NEM, PR-619)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against total ubiquitin or a specific protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Prepare working solutions of this compound in cell culture medium. A final concentration range of 10-50 µM is a good starting point. Include a DMSO-only vehicle control.
-
Incubate cells with this compound for a desired time course (e.g., 2, 4, 6, 8 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and DUB inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ubiquitin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. An increase in high molecular weight smears in this compound-treated samples indicates an accumulation of polyubiquitinated proteins.
-
Protocol 2: Immunoprecipitation of Polyubiquitinated Proteins
This protocol describes the enrichment of polyubiquitinated proteins from this compound-treated cells for subsequent analysis.
Materials:
-
Cell lysate from this compound-treated and control cells (from Protocol 1)
-
Anti-ubiquitin antibody or ubiquitin-binding affinity beads (e.g., TUBE resins)
-
Protein A/G magnetic beads (if using an unconjugated antibody)
-
IP lysis buffer (a less stringent buffer than RIPA, e.g., Triton X-100 based)
-
Wash buffer (e.g., IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Lysate Preparation:
-
Prepare cell lysates from control and this compound-treated cells as described in Protocol 1, using an appropriate IP lysis buffer.
-
-
Immunoprecipitation:
-
Incubate a normalized amount of protein lysate (e.g., 1 mg) with an anti-ubiquitin antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for an additional 1 hour at 4°C.
-
Alternatively, incubate the lysate with ubiquitin-binding affinity beads.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold wash buffer.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the enriched ubiquitinated proteins.
-
-
Analysis:
-
Analyze the eluted proteins by western blotting using an antibody against a specific protein of interest to determine if its ubiquitination is affected by this compound.
-
Protocol 3: In Vitro Deubiquitinase (DUB) Inhibition Assay
This protocol provides a method to assess the inhibitory effect of this compound on a specific DUB enzyme.
Materials:
-
Recombinant purified DUB enzyme
-
Polyubiquitin chains of a specific linkage type (e.g., K48-linked di-ubiquitin)
-
This compound
-
DUB reaction buffer
-
SDS-PAGE gels and Coomassie blue stain or western blot reagents
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DUB reaction buffer, the purified DUB enzyme, and varying concentrations of this compound (or DMSO control).
-
Pre-incubate for 15-30 minutes at 30°C.
-
-
Initiate Reaction:
-
Add the polyubiquitin chain substrate to initiate the reaction.
-
-
Time Course and Termination:
-
Incubate the reaction at 30°C and take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding Laemmli sample buffer and boiling.
-
-
Analysis:
-
Resolve the reaction products by SDS-PAGE.
-
Visualize the cleavage of the polyubiquitin chain into mono-ubiquitin by Coomassie blue staining or by western blotting with an anti-ubiquitin antibody. Inhibition of DUB activity will result in less cleavage of the polyubiquitin substrate in the presence of this compound.
-
Visualizations
Caption: Mechanism of Action of this compound in the UPS.
Caption: Workflow for Detecting Ubiquitinated Proteins.
Caption: Immunoprecipitation Workflow for Ubiquitinated Proteins.
References
Application Notes and Protocols for Immunoprecipitation of Ubiquitinated Proteins with Ubistatin B Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, including protein degradation, signal transduction, DNA repair, and trafficking. The dynamic nature of ubiquitination is tightly regulated by the interplay between ubiquitin ligases and deubiquitinating enzymes (DUBs). The study of protein ubiquitination is often hampered by the labile nature of ubiquitin chains, which are susceptible to removal by DUBs upon cell lysis. Ubistatin B is a small molecule inhibitor that offers a powerful tool to stabilize and enrich for ubiquitinated proteins.
This compound functions by directly binding to polyubiquitin chains, with a notable preference for K48 linkages, which are canonical signals for proteasomal degradation.[1] This binding shields the polyubiquitin chains from being recognized and disassembled by DUBs and the 26S proteasome, leading to an accumulation of ubiquitinated substrates within the cell.[1] Its cell-permeable nature makes it an effective agent for treating live cells to preserve the cellular "ubiquitome" prior to experimental analysis.
These application notes provide a comprehensive guide to utilizing this compound for the immunoprecipitation of ubiquitinated proteins, including detailed protocols and data presentation to facilitate research and drug development in the field of ubiquitin biology.
Data Presentation
The following tables summarize the quantitative data available for this compound, providing key parameters for its use in experimental settings.
Table 1: In Vitro Binding Affinity and Inhibitory Concentration of this compound
| Parameter | Value | Description | Source |
| IC₅₀ (CFTR Ubiquitination) | ≈ 10 µM | The concentration of this compound that inhibits 50% of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ubiquitination in an in vitro assay. | [1] |
| K_d_ (Ubiquitin Binding) | 11.4 ± 2.2 µM | The dissociation constant for the binding of this compound to ubiquitin as determined by NMR titration. | [1] |
| K_d_ (Ubiquitin Binding) | 14.0 ± 1.6 µM | The dissociation constant for the binding of this compound to ubiquitin as determined by fluorescence anisotropy. | [1] |
Signaling Pathways and Experimental Workflows
Mechanism of this compound Action
This compound acts by directly interfering with the recognition and processing of polyubiquitin chains. The following diagram illustrates its mechanism of action within the ubiquitin-proteasome system.
References
Application Notes and Protocols: Western Blot Analysis of Polyubiquitin Chains Following Ubistatin B Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin is a small regulatory protein that plays a critical role in a vast array of cellular processes through its covalent attachment to substrate proteins, a process known as ubiquitination. The formation of polyubiquitin chains, linked through specific lysine residues on ubiquitin, serves as a complex signaling code that dictates the fate of the modified protein. K48-linked polyubiquitin chains are the canonical signal for proteasomal degradation, making the ubiquitin-proteasome system (UPS) a key target for therapeutic intervention in various diseases, including cancer.
Ubistatin B is a small molecule inhibitor that directly targets polyubiquitin chains.[1][2] It binds with high affinity to the ubiquitin-ubiquitin interface, particularly within K48-linked chains, effectively shielding them from recognition by proteasomal ubiquitin receptors and deubiquitinating enzymes (DUBs).[1][3] This interference with the UPS leads to the accumulation of polyubiquitinated proteins within the cell. Western blotting is a powerful and widely used technique to detect and semi-quantify these changes in polyubiquitin chain levels, providing a crucial method for evaluating the cellular activity of compounds like this compound.
These application notes provide a detailed protocol for the analysis of polyubiquitin chains by western blot following treatment of cells with this compound.
Mechanism of Action of this compound
This compound acts as a "ubiquitin chain shield." By binding to the hydrophobic patch on ubiquitin, it sterically hinders the interaction of polyubiquitin chains with their binding partners.[1] This has two major consequences:
-
Inhibition of Proteasomal Degradation: this compound prevents the recognition of K48-polyubiquitinated substrates by ubiquitin receptors in the 26S proteasome, leading to their accumulation.[1][3]
-
Inhibition of Deubiquitinating Enzymes (DUBs): It shields polyubiquitin chains from the activity of DUBs, which would otherwise disassemble the chains and recycle ubiquitin.[1] This further contributes to the buildup of polyubiquitinated proteins.
The overall effect of this compound treatment is a significant increase in the cellular pool of high molecular weight polyubiquitinated conjugates.
Data Presentation
The following table summarizes the quantitative data regarding the inhibitory and binding properties of this compound.
| Parameter | Target | Value | Reference |
| IC50 | Inhibition of Rpn11 DUB activity | 1.1 µM | [1] |
| IC50 | Inhibition of CFTR ubiquitination | ≈10 µM | [1] |
| Binding Affinity (Kd) | K48-linked di-ubiquitin | 264 ± 23 nM | [1] |
| Binding Affinity (Kd) | K11-linked di-ubiquitin | 1.83 ± 0.05 µM | [1] |
| Binding Affinity (Kd) | K63-linked di-ubiquitin | 4.88 ± 0.22 µM | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action.
Caption: Western blot workflow for polyubiquitin analysis.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Line: HeLa cells are a commonly used cell line for studying the ubiquitin-proteasome system.
-
Culture Conditions: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency on the day of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.
-
Treatment:
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for a specified time (e.g., 4, 8, 12, 24 hours).
-
Include a vehicle control (DMSO only) and a positive control, such as the proteasome inhibitor MG132 (e.g., 10 µM for 4-8 hours).
-
Western Blot Protocol for Polyubiquitin Chain Analysis
1. Cell Lysis
a. After treatment, place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
b. Aspirate the PBS and add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride). Crucially, also add a deubiquitinase inhibitor such as N-ethylmaleimide (NEM) at a final concentration of 10 mM to preserve the polyubiquitin chains.
c. Scrape the adherent cells off the dish using a cold plastic cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube.
d. Incubate the lysate on ice for 30 minutes with occasional vortexing.
e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
f. Carefully transfer the supernatant (total cell lysate) to a new pre-cooled tube.
2. Protein Quantification
a. Determine the protein concentration of each lysate using a protein assay such as the Bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
3. Sample Preparation for SDS-PAGE
a. Based on the protein concentration, normalize the samples to ensure equal loading. Typically, 20-40 µg of total protein per lane is recommended.
b. Add 4X Laemmli sample buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol or DTT) to the protein lysate.
c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
4. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
a. Load the prepared samples into the wells of a 4-15% gradient Tris-Glycine polyacrylamide gel. Include a pre-stained protein ladder to monitor the migration and estimate protein sizes.
b. Run the gel in 1X Tris-Glycine-SDS running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
5. Protein Transfer
a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet transfer system is recommended for high molecular weight ubiquitinated proteins.
b. Perform the transfer in 1X transfer buffer (containing Tris, glycine, and methanol) at a constant current or voltage according to the transfer system manufacturer's instructions (e.g., 100 V for 1-2 hours at 4°C).
6. Immunoblotting
a. Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
b. Primary Antibody Incubation:
- Dilute the primary antibody in the blocking buffer. Recommended antibodies include:
- Anti-ubiquitin antibody (to detect all ubiquitin conjugates)
- Anti-K48-linkage specific ubiquitin antibody
- Anti-K63-linkage specific ubiquitin antibody (as a control for specificity)
- Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
c. Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
d. Secondary Antibody Incubation:
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
- The choice of secondary antibody depends on the host species of the primary antibody.
e. Washing: Wash the membrane three times for 10 minutes each with TBST.
7. Detection
a. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
b. Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film. Multiple exposure times may be necessary to obtain an optimal signal.
8. Data Analysis
a. Analyze the resulting western blot. Treatment with this compound is expected to show a dose- and time-dependent increase in a high molecular weight smear in the lanes, representing the accumulation of polyubiquitinated proteins.
b. Use a loading control, such as an antibody against a housekeeping protein (e.g., GAPDH or β-actin), to ensure equal protein loading across all lanes. Densitometry analysis can be performed to semi-quantify the changes in the polyubiquitin smear relative to the loading control.
References
Application Notes and Protocols for Employing Ubistatin B in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Ubistatin B in preclinical research models of Alzheimer's disease (AD). This compound is a novel small molecule that has been shown to modulate the structure of polyubiquitinated tau filaments, a key pathological hallmark of AD.[1][2] This document outlines the mechanism of action of this compound, protocols for its use in in vitro and in vivo models, and methods for assessing its therapeutic potential.
Introduction to this compound
This compound is a small molecule that has been identified as a modulator of the interaction between polyubiquitin chains and the core of tau filaments. In tauopathies such as Alzheimer's disease, tau protein aggregates into neurofibrillary tangles (NFTs), which are decorated with ubiquitin.[3][4] The specific linkage and conformation of these polyubiquitin chains can influence the stability and seeding capacity of tau aggregates.
Recent studies have demonstrated that this compound can chemically modulate the polarity of polyubiquitin adjacent to the tau filament core.[1][2] This leads to a repositioning of the polyubiquitin, altering the ultrastructure of the tau filaments. This novel mechanism of action suggests that this compound could be a valuable research tool and a potential therapeutic agent for Alzheimer's disease and other tauopathies.
Mechanism of Action
The ubiquitin-proteasome system (UPS) plays a critical role in protein quality control, including the degradation of misfolded proteins like tau.[5][6][7] In Alzheimer's disease, the UPS can become impaired, contributing to the accumulation of ubiquitinated tau aggregates.[8][9] this compound does not directly enhance proteasomal degradation but rather alters the conformation of the polyubiquitinated tau substrate.[1][2] This conformational change may impact the downstream processing of these aggregates, such as their seeding activity and interaction with other cellular components.
References
- 1. Repositioning of polyubiquitin alters the pathologic tau filament structure | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Tau Ubiquitination in Alzheimer's Disease [frontiersin.org]
- 4. longdom.org [longdom.org]
- 5. The ubiquitin proteasomal system: a potential target for the management of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of ubiquitination in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. The ubiquitin-proteasome system in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ubistatin B as a Tool for Studying Ubiquitin Linkage Specificity
Introduction
Ubiquitination is a critical post-translational modification where ubiquitin (Ub), a small regulatory protein, is attached to substrate proteins. This process is highly versatile, as ubiquitin itself can be ubiquitinated on one of its seven lysine residues (K6, K11, K27, K29, K33, K48, K63) or its N-terminal methionine (M1), forming polyubiquitin chains of distinct topologies. The specific linkage type of the polyubiquitin chain dictates the functional outcome for the modified protein, ranging from proteasomal degradation (typically K48-linked) to roles in signal transduction and DNA repair (typically K63-linked).
Ubistatin B is a small molecule that serves as a valuable tool for studying these pathways. Unlike many inhibitors that target specific enzymes like deubiquitinases (DUBs), this compound functions by directly binding to polyubiquitin chains.[1][2] It interacts with the hydrophobic surface patch of ubiquitin and shows a strong preference for K48-linked chains over K11 and K63 linkages.[1][2] By binding to the chain, this compound effectively "shields" it from recognition and disassembly by DUBs and the 26S proteasome.[1][2] This property allows researchers to stabilize K48-polyubiquitinated substrates, enabling the study of their downstream consequences and the cellular processes they regulate.
Quantitative Data Summary
This compound's utility is defined by its binding affinity for ubiquitin and its inhibitory effect on polyubiquitin chain disassembly. The following tables summarize key quantitative metrics.
Table 1: Binding Affinity of Ubistatin Derivatives to Ubiquitin
| Compound | Method | Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| This compound | NMR Titration | 11.4 ± 2.2 µM | [2] |
| This compound | Fluorescence Anisotropy | 14.0 ± 1.6 µM | [2] |
| Hemi-ubistatin B | NMR Titration | 595 ± 200 µM |[2] |
Table 2: Inhibition of Proteasome Deubiquitinase Activity
| Compound | Target Enzyme Complex | Substrate | IC50 | Reference |
|---|
| This compound | Rpn11 (in purified 26S proteasome) | Polyubiquitinated substrate | 1.1 µM |[2] |
Mechanism of Action
This compound does not inhibit a specific enzyme but rather acts as a protective shield for polyubiquitin chains. It binds non-covalently to the ubiquitin molecules within a chain, with a notable preference for the K48 linkage topology. This binding sterically hinders the access of deubiquitinating enzymes and ubiquitin-binding proteins of the proteasome, thereby preventing the chain's disassembly and subsequent degradation of the substrate protein.
Caption: Mechanism of this compound action.
Application & Protocol 1: In Vitro DUB Activity Assay
This protocol details the use of this compound to confirm its protective effect on a specific K48-polyubiquitinated substrate against DUB-mediated cleavage in vitro.
Principle: A substrate protein is first polyubiquitinated in vitro. This ubiquitinated product is then incubated with a purified DUB enzyme or the 26S proteasome in the presence or absence of this compound. The reaction is stopped, and the products are analyzed by SDS-PAGE and Western blotting. A reduction in the cleavage of the polyubiquitin chain in the presence of this compound demonstrates its shielding activity.
Experimental Protocol:
-
Prepare Ubiquitinated Substrate:
-
Set up an in vitro ubiquitination reaction containing E1 activating enzyme, an appropriate E2 conjugating enzyme (e.g., Ube2R1 for K48 linkages), an E3 ligase for your substrate of interest, your purified substrate protein, ATP, and ubiquitin.
-
Incubate at 37°C for 1-2 hours.
-
Confirm the generation of polyubiquitinated substrate via Western blot using an anti-ubiquitin or anti-substrate antibody.
-
-
Set up Deubiquitination Reaction:
-
In separate microcentrifuge tubes, prepare the following reaction mixes:
-
Negative Control: Ubiquitinated substrate + DUB buffer.
-
Positive Control (DUB Activity): Ubiquitinated substrate + purified DUB enzyme.
-
Test Condition: Ubiquitinated substrate + purified DUB enzyme + this compound (e.g., 10 µM final concentration).
-
Vehicle Control: Ubiquitinated substrate + purified DUB enzyme + DMSO (or the solvent for this compound).
-
-
Incubate all reactions at 37°C. Perform a time-course experiment (e.g., 0, 15, 30, 60 minutes) to observe the rate of deubiquitination.
-
-
Analysis:
-
Stop the reaction at each time point by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Resolve the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against the substrate protein or ubiquitin to visualize the ubiquitination status.
-
Expected Result: The positive control should show a time-dependent decrease in high-molecular-weight ubiquitinated species. The this compound-treated sample should show significant preservation of these high-molecular-weight bands compared to the control.
-
Caption: Workflow for in vitro chain stabilization assay.
Application & Protocol 2: Cellular Analysis of K48-Ubiquitin Landscape
This protocol describes how to use this compound in a cellular context to stabilize K48-polyubiquitinated proteins, enabling their identification via mass spectrometry.
Principle: Cells are treated with cell-permeable this compound, leading to the accumulation of proteins modified with K48-polyubiquitin chains that would otherwise be rapidly turned over. To identify these ubiquitinated proteins on a global scale, cells are lysed, proteins are digested into peptides, and peptides containing the di-glycine (K-ε-GG) remnant of ubiquitin are enriched using a specific antibody. These enriched peptides are then identified by liquid chromatography-mass spectrometry (LC-MS/MS).
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa or HEK293) to approximately 80% confluency.
-
Treat cells with this compound (e.g., 10-25 µM) or a vehicle control (DMSO) for a defined period (e.g., 4-8 hours). It is often beneficial to co-treat with a proteasome inhibitor like MG132 in a control well to compare effects.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a denaturing buffer (e.g., 8 M urea) to inactivate DUBs and proteases.
-
Determine protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Dilute the urea buffer and digest the proteins into peptides using an endoproteinase like Trypsin overnight.
-
-
K-ε-GG Peptide Enrichment:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction column.
-
Lyophilize the peptides and resuspend in an immunoprecipitation (IP) buffer.
-
Incubate the peptides with an anti-K-ε-GG remnant antibody crosslinked to protein A/G beads to enrich for ubiquitinated peptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched K-ε-GG peptides.
-
-
LC-MS/MS Analysis:
-
Desalt the eluted peptides using a C18 StageTip.
-
Analyze the peptides by high-resolution LC-MS/MS.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify the K-ε-GG modified peptides and quantify their relative abundance between the this compound-treated and vehicle-treated samples. This will reveal proteins and specific lysine sites where K48-ubiquitination is stabilized by this compound.
-
Caption: Cellular ubiquitome analysis workflow.
References
Application Notes and Protocols for Experiments with Ubistatin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Ubistatin B, a potent inhibitor of the ubiquitin-proteasome system (UPS), in cell culture-based experiments. This compound functions by directly binding to polyubiquitin chains, with a preference for K48 linkages, thereby preventing the recognition and degradation of ubiquitinated proteins by the 26S proteasome and deubiquitinases (DUBs).[1][2] This mechanism leads to the accumulation of polyubiquitinated proteins within the cell, making this compound a valuable tool for studying the UPS and a potential therapeutic agent in diseases characterized by dysregulated protein degradation, such as cancer.[1][3]
Mechanism of Action
This compound acts as a competitive inhibitor, binding to the hydrophobic patch on ubiquitin.[1] This interaction shields the polyubiquitin signal from being recognized by ubiquitin receptors in the proteasome and by DUBs.[1][4] The primary consequence of this compound treatment is the dose-dependent accumulation of high molecular weight ubiquitin conjugates in the cell.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in the literature. This information is crucial for designing experiments and interpreting results.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CFTR Ubiquitination) | ~10 µM | In vitro ubiquitination assay | [1] |
| Binding Affinity (Kd) to Ubiquitin | 11.4 ± 2.2 µM (NMR) | Solution NMR | [1] |
| Binding Affinity (Kd) to Ubiquitin | 14.0 ± 1.6 µM (Fluorescence Anisotropy) | Fluorescence Anisotropy | [1] |
| Effective Concentration for Cellular Internalization | 10 µM (6-hour incubation) | HeLa, RCC4 | [1] |
Experimental Protocols
General Cell Culture Conditions
For experiments involving this compound, it is recommended to use cancer cell lines that are known to be sensitive to proteasome inhibition. HeLa and RCC4 cells have been successfully used in previous studies.[1]
-
Cell Lines: HeLa (human cervical adenocarcinoma), RCC4 (human renal cell carcinoma), or other relevant cancer cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
Protocol for this compound Treatment
This compound is cell-permeable and can be directly added to the cell culture medium.[1]
-
Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C.
-
Working Dilutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting).
-
Allow cells to adhere and reach the desired confluency (typically 60-70%).
-
Remove the existing medium and replace it with a fresh medium containing the desired concentration of this compound or a vehicle control (DMSO). Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, 24, 48 hours). A time-course experiment is recommended for initial characterization.
-
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound.
-
Materials:
-
96-well culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
-
-
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Materials:
-
6-well culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described above.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[5]
-
Western Blot Analysis for Ubiquitinated Proteins
This protocol is designed to detect the accumulation of polyubiquitinated proteins following this compound treatment.
-
Materials:
-
6-well culture plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors, and a DUB inhibitor (e.g., N-ethylmaleimide, NEM).
-
BCA Protein Assay Kit
-
SDS-PAGE gels (4-15% gradient gels are recommended to resolve high molecular weight ubiquitin conjugates)
-
PVDF membrane
-
Primary antibodies: anti-Ubiquitin (e.g., P4D1 or FK2), anti-β-actin (loading control).
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Treat cells with this compound in 6-well plates.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Potential Downstream Signaling Pathway Analysis: NF-κB
The NF-κB signaling pathway is tightly regulated by ubiquitination, making it a compelling target to investigate the downstream effects of this compound.[6][7][8] Inhibition of the proteasome can lead to the stabilization of IκBα, preventing the nuclear translocation of NF-κB and subsequent target gene expression.
To investigate this, researchers can perform western blot analysis for key proteins in the pathway, such as IκBα, phospho-IκBα, and the p65 subunit of NF-κB (total and nuclear fractions). A decrease in IκBα degradation and reduced nuclear p65 would be indicative of NF-κB pathway inhibition by this compound.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult the primary literature for further details.
References
- 1. Structural basis for the inhibitory effects of ubistatins in the ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncobites.blog [oncobites.blog]
- 4. Structural Basis for the Inhibitory Effects of Ubistatins in the Ubiquitin-Proteasome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ubiquitin Signaling in the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitin signalling in the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Ubistatin B Concentration for Cell Viability: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Ubistatin B concentration for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that inhibits the ubiquitin-proteasome system (UPS). It functions by binding directly to polyubiquitin chains, with a preference for K48 linkages, shielding them from disassembly by deubiquitinases (DUBs) and the 26S proteasome.[1][2][3] This leads to the accumulation of polyubiquitinated proteins, which can disrupt cellular processes and induce cell cycle arrest and apoptosis.[1][4][5][6]
Q2: How does this compound affect cell signaling pathways?
A2: By inhibiting the degradation of polyubiquitinated proteins, this compound can impact various signaling pathways that are regulated by protein turnover. A key pathway affected is the cell cycle regulation, where the timely degradation of cyclins and other regulatory proteins is crucial for progression through different phases.[5][6][7][8] The accumulation of these proteins can lead to cell cycle arrest. Furthermore, the disruption of the UPS can trigger apoptotic pathways.[9][10][11]
Q3: What are the expected effects of this compound on cancer cells?
A3: Cancer cells often exhibit an increased reliance on the UPS for survival and proliferation, making them particularly sensitive to its inhibition.[1] this compound has been shown to penetrate cancer cells and alter their ubiquitin landscape, leading to the inhibition of cancer cell growth.[1][2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration for cell viability assays.
| Issue | Possible Cause | Recommendation |
| High Cell Death at Low Concentrations | Cell line is highly sensitive to UPS inhibition. | Start with a much lower concentration range (e.g., nanomolar) and perform a dose-response curve to determine the IC50. |
| Incorrect solvent or final solvent concentration is toxic. | Ensure the solvent (e.g., DMSO) concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a solvent-only control. | |
| No Effect on Cell Viability at High Concentrations | Cell line is resistant to this compound. | Consider using a different cell line known to be sensitive to proteasome inhibitors. Verify the activity of your this compound stock. |
| Insufficient incubation time. | Increase the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. | |
| Errors in compound dilution. | Prepare a fresh serial dilution of this compound for each experiment. Verify pipette calibration. | |
| Unexpected Increase in Cell Viability | Assay interference. | Some compounds can interfere with the chemistry of viability assays (e.g., reducing agents with MTT/MTS). Consider using an alternative viability assay (e.g., ATP-based or live/dead staining). |
| Hormetic effect. | At very low concentrations, some compounds can have a stimulatory effect. This is a known biological phenomenon. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on the Ubiquitin-Proteasome System.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Structural basis for the inhibitory effects of ubistatins in the ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for the Inhibitory Effects of Ubistatins in the Ubiquitin-Proteasome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis for the Inhibitory Effects of Ubistatins in the Ubiquitin-Proteasome Pathway | NIST [nist.gov]
- 4. Cell cycle and ubiquitin signaling | IGBMC [igbmc.fr]
- 5. Dynamic ubiquitin signaling in cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 8. mansfeldlab.com [mansfeldlab.com]
- 9. Frontiers | Delineating Crosstalk Mechanisms of the Ubiquitin Proteasome System That Regulate Apoptosis [frontiersin.org]
- 10. The Ubiquitin-Proteasome System in Apoptosis and Apoptotic Cell Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of apoptosis by the ubiquitin and proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Ubistatin B in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ubistatin B in cellular models. The information focuses on understanding and identifying potential off-target effects to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule that directly binds to polyubiquitin chains, with a strong preference for K48-linkages.[1][2] By binding to these chains, it shields them from being recognized and disassembled by deubiquitinases (DUBs) and the 26S proteasome.[1][2] This leads to an accumulation of polyubiquitinated proteins within the cell, effectively inhibiting the ubiquitin-proteasome system (UPS).
Q2: What are the known "on-target" effects of this compound in cellular models?
The primary on-target effect of this compound is the stabilization and accumulation of proteins that are normally targeted for degradation via K48-linked polyubiquitination.[1] This can lead to cell cycle arrest and apoptosis in cancer cells that are highly dependent on a functional UPS.[1]
Q3: What are the potential off-target effects of this compound?
While this compound's primary target is ubiquitin, its broad interaction with the cellular ubiquitin landscape can lead to several potential off-target effects:
-
Interaction with non-K48 ubiquitin linkages: Although this compound shows a preference for K48 linkages, it may also bind to other linkage types (e.g., K11, K63), potentially interfering with non-proteasomal signaling pathways such as DNA repair, protein trafficking, and NF-κB signaling.[1][2]
-
Binding to other proteins: It is possible that this compound may have direct, unintended interactions with other cellular proteins. However, a comprehensive proteome-wide screen for off-target binding partners of this compound has not been extensively published.
-
Alteration of DUB activity: By binding to polyubiquitin chains, this compound indirectly inhibits the activity of a wide range of DUBs by preventing them from accessing their substrate.[1] This broad inhibition might have unintended consequences on cellular processes regulated by specific DUBs.
Q4: How can I experimentally assess the potential off-target effects of this compound in my cellular model?
Several experimental approaches can be used to identify off-target effects:
-
Chemical Proteomics: Techniques like affinity-based pull-down assays can be used to identify proteins that directly interact with a tagged version of this compound.
-
Cellular Thermal Shift Assay (CETSA): This method can detect the direct binding of this compound to proteins in intact cells by measuring changes in their thermal stability.[3][4][5][6][7]
-
Proteomics-based approaches: Quantitative mass spectrometry can be used to analyze global changes in protein expression and ubiquitination patterns in response to this compound treatment.
-
Kinome Profiling: To rule out off-target effects on protein kinases, a kinome-wide activity screen can be performed.[8][9][10][11][12]
-
Phenotypic assays: Comparing the cellular phenotype induced by this compound with that of more specific UPS inhibitors or genetic knockdown of UPS components can help to identify potential off-target-driven phenotypes.
Troubleshooting Guides
Problem 1: Unexpected cellular phenotype observed with this compound treatment.
Possible Cause: The observed phenotype may be due to an off-target effect of this compound, such as interference with a signaling pathway unrelated to proteasomal degradation.
Troubleshooting Steps:
-
Validate On-Target Engagement:
-
Investigate Off-Target Binding:
-
If available, use a biotinylated or clickable analog of this compound for affinity-based pull-down experiments followed by mass spectrometry to identify potential interacting proteins.
-
Perform a proteome-wide CETSA experiment to identify other proteins whose thermal stability is altered by this compound.
-
-
Assess Impact on Specific Signaling Pathways:
-
Based on the observed phenotype, investigate related signaling pathways. For example, if you observe changes in inflammatory responses, examine the NF-κB pathway, which is regulated by K63-linked ubiquitin chains. Use pathway-specific reporter assays or Western blots for key signaling proteins.
-
Problem 2: Discrepancy between results from this compound and other UPS inhibitors (e.g., proteasome inhibitors).
Possible Cause: this compound's mechanism of action is distinct from that of proteasome inhibitors. While both inhibit the UPS, this compound acts upstream by stabilizing polyubiquitin chains, which might have broader effects on ubiquitin-dependent processes beyond proteasomal degradation.
Troubleshooting Steps:
-
Characterize Ubiquitin Landscape:
-
Use quantitative mass spectrometry to compare the global changes in the ubiquitinome induced by this compound versus a proteasome inhibitor. This can reveal differences in the types and locations of ubiquitin modifications.
-
-
Analyze DUB Activity:
-
Perform in vitro DUB activity assays with a panel of recombinant DUBs in the presence and absence of this compound to assess its inhibitory profile.
-
-
Rescue Experiments:
-
If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing the target protein or using a specific inhibitor for that target in conjunction with this compound.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | IC50 | Assay Type | Reference |
| Rpn11 DUB Activity | 1.1 µM | In vitro DUB assay | [1] |
| CFTR Ubiquitination | ~10 µM | In vitro ubiquitination assay | [1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to ubiquitin in intact cells.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat one set of cells with this compound at the desired concentration and another set with vehicle control (e.g., DMSO) for a specified time.
-
Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of ubiquitin by Western blot.
-
Data Analysis: Plot the amount of soluble ubiquitin as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Mechanism of action of this compound in the UPS.
References
- 1. Structural basis for the inhibitory effects of ubistatins in the ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for the Inhibitory Effects of Ubistatins in the Ubiquitin-Proteasome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 5. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assayquant.com [assayquant.com]
- 9. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 11. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 12. pharmaron.com [pharmaron.com]
troubleshooting inconsistent results in Ubistatin B experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Ubistatin B in their experiments. This compound is a valuable tool for studying the ubiquitin-proteasome system, but like any experimental reagent, its use can sometimes lead to inconsistent or unexpected results. This guide is designed to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound functions by directly binding to polyubiquitin chains, with a strong preference for K48 linkages.[1] This binding shields the polyubiquitin chain from being recognized and disassembled by deubiquitinases (DUBs) and the 26S proteasome.[1] The protective effect of this compound leads to an accumulation of polyubiquitinated proteins within the cell.[1]
Q2: I am not observing a significant accumulation of polyubiquitinated proteins after treating my cells with this compound. What could be the reason?
Several factors could contribute to this observation:
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
-
Insufficient Treatment Time: The accumulation of polyubiquitinated proteins is time-dependent. Consider extending the incubation time with this compound. A typical starting point is 6 hours of treatment.[1]
-
Cellular Context: The basal level of protein ubiquitination and degradation can differ significantly among cell types. In cells with a lower basal rate of protein turnover, the effect of this compound might be less pronounced.
-
Compound Stability: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions in your cell culture medium for each experiment.
Q3: My cell viability assay results are inconsistent after this compound treatment. What could be the cause?
Inconsistencies in cell viability assays can arise from several sources:
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells, as variations in cell number will directly impact the final readout of most viability assays.
-
Compound Solubility: this compound, like many small molecules, may have limited solubility in aqueous solutions. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting it in cell culture medium. Precipitation of the compound can lead to inconsistent concentrations.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell viability. It is recommended to not use the outermost wells for experimental conditions or to fill them with sterile PBS to minimize evaporation.
-
Assay-Specific Interference: Some compounds can interfere with the chemical reactions of certain viability assays (e.g., absorbance or fluorescence-based assays). Consider using an orthogonal method to confirm your results (e.g., a luminescence-based assay that measures ATP levels).
Q4: I am having trouble with my immunoprecipitation (IP) of ubiquitinated proteins from this compound-treated cells. Any suggestions?
Immunoprecipitation of ubiquitinated proteins can be challenging. Here are some tips:
-
Lysis Buffer Composition: Use a lysis buffer containing DUB inhibitors (e.g., NEM, iodoacetamide) and proteasome inhibitors (e.g., MG132) to preserve the ubiquitinated state of proteins during cell lysis and IP.
-
Denaturing Conditions: Consider performing the IP under denaturing conditions (e.g., with 1% SDS in the lysis buffer, followed by dilution) to disrupt protein-protein interactions and ensure that you are pulling down ubiquitinated forms of your protein of interest, rather than associated proteins.
-
Antibody Selection: Use a high-quality antibody that specifically recognizes ubiquitin or the specific polyubiquitin linkage you are interested in.
-
Ubiquitin-Binding Entities (UBEs): As an alternative to antibodies, consider using tandem ubiquitin-binding entities (TUBEs) which can have a high affinity for polyubiquitin chains and can also protect them from DUBs.
Troubleshooting Inconsistent Western Blot Results
Problem: The "smear" or "ladder" characteristic of polyubiquitinated proteins is weak or absent in samples from this compound-treated cells.
| Potential Cause | Recommended Solution |
| Insufficient Protein Loading | Quantify your protein lysates and ensure you are loading a sufficient amount of protein (typically 20-50 µg) per lane. |
| Poor Protein Transfer | Optimize your western blot transfer conditions (voltage, time, and buffer composition) for high molecular weight proteins, as polyubiquitinated proteins can be very large. |
| Ineffective Antibody | Use a high-affinity, validated antibody for ubiquitin. Some antibodies have better performance in detecting polyubiquitin chains. |
| Suboptimal Blocking | Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and blocking time (typically 1 hour at room temperature or overnight at 4°C) to minimize background noise. |
| Presence of DUBs in Lysate | Always include DUB inhibitors in your lysis buffer to prevent the removal of ubiquitin chains after cell lysis. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound from published literature. These values can serve as a reference for your experimental design and data analysis.
Table 1: IC50 Values for this compound
| Assay | IC50 Value |
| Inhibition of DUB activity of proteasome-embedded Rpn11 | 1.1 µM[1] |
| Inhibition of CFTR ubiquitination in vitro | ≈10 µM[1] |
Table 2: Dissociation Constants (Kd) of this compound for Di-ubiquitin Chains
| Di-ubiquitin Linkage | Kd Value |
| K48-Ub2 | 264 ± 23 nM[1] |
| K11-Ub2 | 1.83 ± 0.05 µM[1] |
| K63-Ub2 | 4.88 ± 0.22 µM[1] |
Experimental Protocols
Protocol 1: Analysis of Protein Ubiquitination in this compound-Treated Cells
This protocol outlines a general workflow for treating cultured cells with this compound and subsequently analyzing the ubiquitination status of a protein of interest by immunoprecipitation and western blotting.
Materials:
-
Cultured cells
-
This compound
-
Vehicle (e.g., DMSO)
-
Complete cell culture medium
-
Proteasome inhibitor (e.g., MG132)
-
Lysis Buffer (RIPA or similar) supplemented with protease and DUB inhibitors (e.g., NEM)
-
Antibody against your protein of interest
-
Antibody against ubiquitin
-
Protein A/G agarose beads
-
SDS-PAGE gels and western blotting reagents
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 6 hours).
-
Optional: In the last 2-4 hours of this compound treatment, add a proteasome inhibitor (e.g., MG132) to further enhance the accumulation of polyubiquitinated proteins.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and DUB inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Incubate an equal amount of protein from each sample with an antibody against your protein of interest overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with an anti-ubiquitin antibody to detect the ubiquitinated forms of your protein of interest.
-
You can also probe a separate blot with the antibody against your protein of interest to verify the immunoprecipitation.
-
Visualizations
This compound Mechanism of Action
References
Ubistatin B stability in different cell culture media
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Ubistatin B effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in various cell culture media.
Frequently Asked Questions (FAQs)
Q1: Is there any available data on the stability of this compound in specific cell culture media like DMEM or RPMI-1640?
Currently, there is no publicly available quantitative data specifically detailing the stability of this compound in common cell culture media. Stability can be influenced by various factors including media composition, pH, temperature, and exposure to light. Therefore, it is recommended to perform an in-house stability assessment under your specific experimental conditions.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The solubility of this compound should be determined empirically. Due to its chemical structure, which includes sulfonic acid groups, it may have good aqueous solubility. However, for creating concentrated stock solutions, organic solvents such as DMSO are commonly used for small molecules. It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically ≤0.1% v/v).
Q3: How should this compound stock solutions be stored?
As a general precaution for small molecules, it is advisable to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protection from light is also recommended, especially for compounds with complex aromatic structures like this compound, to prevent potential photodegradation.
Q4: What are the potential degradation pathways for this compound in cell culture media?
Based on the chemical structure of this compound (C34H22N6O12S4), it does not contain functional groups that are highly susceptible to simple hydrolysis, such as esters or amides. However, potential degradation pathways in an aqueous and complex environment like cell culture media could include:
-
Oxidation: The complex aromatic ring system could be susceptible to oxidation, which can be catalyzed by components in the media or by exposure to air and light.
-
Photodegradation: Aromatic compounds can be light-sensitive. Exposure to ambient light during handling and incubation could potentially lead to degradation.
Troubleshooting Guide: this compound Instability
If you suspect that the stability of this compound is affecting your experimental results, consider the following troubleshooting steps.
| Observed Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity of this compound. | Degradation of this compound in the cell culture medium during the experiment. | Perform a stability study of this compound under your specific experimental conditions (media type, temperature, CO2 levels, duration). Prepare fresh working solutions of this compound for each experiment from a frozen stock. Minimize the exposure of this compound solutions to light. |
| Precipitation of this compound in the cell culture medium. | Poor solubility of this compound at the working concentration or interaction with media components. | Visually inspect the medium for any precipitate after adding this compound. If precipitation occurs, try lowering the final concentration. Ensure the final concentration of the stock solution solvent (e.g., DMSO) is not causing insolubility. |
| High variability between replicate experiments. | Inconsistent handling of this compound, leading to variable degradation. | Standardize the protocol for preparing and adding this compound to the cell culture. Ensure consistent timing and environmental conditions for all experiments. |
Quantitative Data Summary
As specific quantitative stability data for this compound is not publicly available, the following table is provided as a template for summarizing your internal stability study results.
Table 1: Stability of this compound in Cell Culture Media (Template)
| Media Type | Temperature (°C) | Time Point (hours) | Initial Concentration (µM) | Remaining this compound (%) | Analytical Method |
| e.g., DMEM | 37 | 0 | 10 | 100 | LC-MS/MS |
| 6 | 10 | ||||
| 12 | 10 | ||||
| 24 | 10 | ||||
| 48 | 10 | ||||
| e.g., RPMI-1640 | 37 | 0 | 10 | 100 | LC-MS/MS |
| 6 | 10 | ||||
| 12 | 10 | ||||
| 24 | 10 | ||||
| 48 | 10 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required for your experiments (e.g., with FBS, antibiotics)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator set to the experimental temperature (e.g., 37°C) and CO2 level
-
Analytical instrument for quantification (e.g., LC-MS/MS or HPLC-UV)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the cell culture medium with this compound to the desired final working concentration.
-
Aliquot the this compound-containing medium into sterile tubes or wells of a plate.
-
Collect a sample at time zero (T=0) and store it under conditions that prevent degradation (e.g., -80°C) until analysis.
-
Incubate the remaining samples under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect samples and store them immediately at -80°C.
-
Once all samples are collected, process them for analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove media components that could interfere with the analysis.
-
Analyze the supernatant from each sample using a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
how to control for Ubistatin B's effects on global ubiquitination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ubistatin B. The following information will help you design robust experiments and accurately interpret your results when studying protein ubiquitination.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule that directly binds to ubiquitin (Ub), with a preference for K48-linked polyubiquitin chains.[1][2][3] Its primary mechanism involves shielding ubiquitin conjugates from disassembly by a range of deubiquitinases (DUBs) and the 26S proteasome.[1][2][3] By binding to ubiquitin, this compound can inhibit both the ubiquitination and deubiquitination processes.[1]
Q2: How does this compound affect global ubiquitination?
This compound penetrates cell membranes and alters the cellular ubiquitin landscape, leading to an accumulation of polyubiquitinated proteins.[1][2][3] This is a consequence of its ability to protect ubiquitin chains from cleavage by DUBs.
Q3: Can this compound inhibit ubiquitination in addition to deubiquitination?
Yes. Studies have shown that this compound can inhibit the ubiquitination of certain substrates, such as CFTR.[1] This is thought to occur through its direct interaction with ubiquitin, which may sequester it from the ubiquitination machinery.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected decrease in substrate ubiquitination | This compound is inhibiting the ubiquitination cascade by binding to free ubiquitin. | Perform a ubiquitin rescue experiment by adding excess ubiquitin to the reaction. This may overcome the inhibitory effect. |
| Global accumulation of polyubiquitin chains obscuring specific substrate effects | This compound is potently inhibiting a wide range of DUBs. | Use a lower concentration of this compound. Perform a dose-response curve to find the optimal concentration for your target. |
| Difficulty distinguishing between effects on ubiquitination and deubiquitination | The dual action of this compound is confounding the results. | Employ control compounds, such as an inactive analog of this compound or a structurally unrelated DUB inhibitor with a known mechanism. |
| Inconsistent results between in vitro and in-cell experiments | Differences in cell permeability, metabolism of this compound, or the complexity of the cellular environment. | Validate in vitro findings in a cellular context. Use appropriate cellular controls, such as vehicle-treated cells and cells treated with a known proteasome inhibitor (e.g., MG132). |
Experimental Protocols
Protocol 1: Ubiquitin Rescue Experiment
This protocol is designed to determine if the observed inhibitory effect of this compound on your protein of interest's ubiquitination is due to the sequestration of free ubiquitin.
Materials:
-
Cell lysate or purified protein components for in vitro ubiquitination assay
-
Ubiquitination reaction buffer
-
ATP
-
E1, E2, and E3 enzymes specific for your substrate
-
Ubiquitin
-
This compound
-
Substrate protein
-
SDS-PAGE gels and Western blot reagents
-
Antibody against your protein of interest and ubiquitin
Procedure:
-
Set up a series of in vitro ubiquitination reactions.
-
Control Reactions:
-
Negative Control: All components except E3 ligase.
-
Positive Control: All components with DMSO (vehicle).
-
-
This compound Treatment: Add this compound at the desired concentration to the reaction.
-
Ubiquitin Rescue:
-
Set up reactions with this compound as in step 3.
-
Add increasing concentrations of exogenous ubiquitin (e.g., 2x, 5x, 10x the standard concentration).
-
-
Incubate all reactions at the appropriate temperature and for the optimal time for your system.
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Analyze the ubiquitination status of your substrate by Western blotting.
Expected Results: If the inhibitory effect of this compound is due to ubiquitin sequestration, you should observe a restoration of substrate ubiquitination in the rescue reactions with excess ubiquitin.
Protocol 2: Cellular DUB Activity Assay
This protocol helps to confirm the inhibitory effect of this compound on DUB activity in a cellular context.
Materials:
-
Cultured cells
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibodies for Western blotting (anti-ubiquitin, anti-loading control)
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to allow for the accumulation of polyubiquitinated proteins.
-
Wash out the proteasome inhibitor and add fresh media containing either DMSO (vehicle) or this compound at the desired concentration. This is the "chase" period.
-
Collect cell lysates at different time points during the chase (e.g., 0, 1, 2, 4 hours).
-
Perform Western blot analysis on the lysates to detect total polyubiquitin levels.
Expected Results: In vehicle-treated cells, you should observe a decrease in the polyubiquitin signal over time as DUBs process the accumulated chains. In this compound-treated cells, the rate of polyubiquitin signal decrease should be significantly slower, demonstrating the inhibition of DUB activity.
Visualizations
Caption: Mechanism of this compound action on the Ubiquitin-Proteasome System.
Caption: Troubleshooting workflow for unexpected this compound effects.
References
- 1. Structural basis for the inhibitory effects of ubistatins in the ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for the Inhibitory Effects of Ubistatins in the Ubiquitin-Proteasome Pathway | NIST [nist.gov]
- 3. Structural Basis for the Inhibitory Effects of Ubistatins in the Ubiquitin-Proteasome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing issues with Ubistatin B cell permeability
Welcome to the technical support center for Ubistatin B. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to B cell permeability of this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the ubiquitin-proteasome system (UPS).[1][2] It functions by directly binding to polyubiquitin chains, preventing their recognition by proteasomal receptors and deubiquitinases.[1] This leads to an accumulation of polyubiquitinated proteins and can induce cellular apoptosis. While its cell-penetrating capabilities have been observed in cancer cells, optimizing its uptake in specific cell types like B cells may require specific experimental conditions.[1][2]
Q2: I am observing low intracellular concentrations of this compound in my B cell cultures. What are the potential causes?
Low intracellular accumulation of this compound can be attributed to several factors:
-
Low passive permeability: The physicochemical properties of this compound, such as its size, charge, and lipophilicity, may not be optimal for passive diffusion across the B cell membrane.[3][4]
-
Active efflux: B cells, like other cells, express ATP-binding cassette (ABC) transporters that can actively pump xenobiotics, including small molecule inhibitors, out of the cell.[5][6][7] This is a common mechanism of multidrug resistance in cancer cells.[8][9]
-
Compound degradation: this compound may be unstable in the cell culture medium or be metabolized by the B cells.[10]
-
Experimental conditions: Suboptimal incubation time, temperature, or compound concentration can lead to inefficient uptake.
Q3: What methods can I use to measure the permeability of this compound in B cells?
While direct permeability assays using B cell monolayers are not as common as with adherent cell lines, several methods can be adapted to assess the uptake and retention of this compound:
-
Cellular Uptake Assays: This is the most direct method. It involves incubating B cells with this compound for various time points, followed by cell lysis and quantification of the intracellular compound concentration using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).
-
Indirect Functional Assays: Since this compound inhibits the proteasome, you can measure the accumulation of polyubiquitinated proteins via Western blot or ELISA as an indirect measure of its intracellular activity and, by extension, its permeability.
-
In Vitro Permeability Assays (for predictive assessment): While not directly using B cells, assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide an initial indication of a compound's passive diffusion potential.[4][11] Caco-2 or MDCK cell monolayer assays can also offer insights into intestinal or blood-brain barrier permeability, respectively, which can be correlated with general cell permeability.[12][13][14]
Troubleshooting Guides
Issue 1: Low Intracellular Accumulation of this compound
If you are experiencing low intracellular concentrations of this compound in your B cell experiments, consider the following troubleshooting steps:
| Possible Cause | Suggested Solution |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific B cell line or primary B cells. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM). |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 1, 4, 8, 12, 24 hours) to identify the time point of maximum intracellular accumulation. |
| Active Efflux by ABC Transporters | Co-incubate this compound with known inhibitors of common ABC transporters, such as Verapamil (for P-gp/ABCB1) or MK-571 (for MRPs/ABCCs). An increase in intracellular this compound in the presence of an inhibitor suggests the involvement of that transporter. |
| Low Passive Permeability | Consider using a permeabilizing agent, such as a low concentration of digitonin or saponin, for short durations. However, be cautious as this can affect cell viability. This is more suitable for endpoint assays rather than live-cell imaging. |
| Compound Instability | Assess the stability of this compound in your cell culture medium over the course of your experiment by incubating it in the medium without cells and measuring its concentration at different time points. |
Issue 2: High Variability in Experimental Replicates
High variability between replicates can obscure the true effect of this compound. The following steps can help improve consistency:
| Possible Cause | Suggested Solution |
| Inconsistent Cell Numbers | Ensure accurate and consistent cell counting for each replicate. Use an automated cell counter if available. |
| Incomplete Cell Lysis | Optimize your cell lysis protocol to ensure complete release of intracellular contents for analysis. This may involve testing different lysis buffers or using physical disruption methods like sonication. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of concentrated this compound stock solutions. |
| Cell Health and Viability | Regularly check the viability of your B cell cultures using methods like trypan blue exclusion. Ensure that the cells are in the logarithmic growth phase and have high viability (>95%) at the start of the experiment. |
Experimental Protocols
Protocol 1: Cellular Uptake of this compound in B Cells
This protocol details a method to quantify the intracellular concentration of this compound.
-
Cell Preparation:
-
Culture B cells to the desired density in appropriate cell culture flasks or plates.
-
Ensure cell viability is >95%.
-
Count the cells and adjust the density to 1 x 10^6 cells/mL in fresh culture medium.
-
-
Incubation with this compound:
-
Aliquot 1 mL of the cell suspension into microcentrifuge tubes.
-
Add this compound to the desired final concentration. Include a vehicle control (e.g., DMSO).
-
Incubate the cells at 37°C in a CO2 incubator for the desired time points.
-
-
Cell Lysis and Sample Preparation:
-
Pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS to remove extracellular compound.
-
After the final wash, aspirate all PBS and add a known volume of lysis buffer (e.g., RIPA buffer).
-
Vortex thoroughly and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Quantification:
-
Collect the supernatant for analysis.
-
Quantify the concentration of this compound in the lysate using LC-MS/MS.
-
Normalize the intracellular concentration to the cell number or total protein concentration.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts the passive permeability of a compound.[11]
-
Plate Preparation:
-
Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Coat the filter membrane of the donor plate with a synthetic lipid mixture (e.g., phosphatidylcholine in dodecane).
-
-
Assay Procedure:
-
Fill the acceptor plate wells with buffer (pH 7.4).
-
Add the this compound solution (in buffer at pH 7.4) to the donor plate wells.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for a defined period (e.g., 4-16 hours).
-
-
Analysis:
-
After incubation, measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the permeability coefficient (Pe).
-
Visualizations
References
- 1. Structural basis for the inhibitory effects of ubistatins in the ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for the Inhibitory Effects of Ubistatins in the Ubiquitin-Proteasome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. "PHYSIOLOGICAL AND TOXICOLOGICAL ROLES OF ABC TRANSPORTERS IN CELLULAR " by Donna J. Coy [uknowledge.uky.edu]
- 7. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Parallel Artificial Membrane Permeability Assay-BBB Kit - CD Biosynsis [biosynsis.com]
- 12. bioivt.com [bioivt.com]
- 13. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and Ex Vivo Permeability Study — MB Biosciences [mbbiosciences.com]
strategies to enhance Ubistatin B efficacy in resistant cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ubistatin B. The focus is on strategies to enhance its efficacy, particularly in the context of potential or observed resistance in cell lines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Reduced this compound-induced cell death in a specific cell line compared to sensitive cell lines.
| Potential Cause | Suggested Troubleshooting/Investigation | Expected Outcome if Hypothesis is Correct |
| Increased Drug Efflux | 1. Gene Expression Analysis: Quantify the mRNA levels of ABC transporter genes (e.g., ABCB1/MDR1, ABCC1, ABCG2) using qRT-PCR in the resistant and sensitive cell lines. 2. Protein Expression Analysis: Determine the protein levels of corresponding ABC transporters (e.g., P-glycoprotein/MDR1) via Western blot. 3. Functional Assay: Co-administer this compound with a known inhibitor of the suspected efflux pump (e.g., Verapamil or Elacridar for MDR1). | 1. Increased mRNA levels of one or more ABC transporter genes in the resistant cell line. 2. Higher protein expression of the corresponding transporter in the resistant cell line. 3. Restoration of sensitivity to this compound in the presence of the efflux pump inhibitor. |
| Activation of Autophagy | 1. Western Blot Analysis: Assess the levels of autophagy markers, specifically the conversion of LC3-I to LC3-II and the levels of p62/SQSTM1, in both sensitive and resistant cells treated with this compound. 2. Autophagy Inhibition Assay: Treat the resistant cells with this compound in combination with an autophagy inhibitor (e.g., Chloroquine or Bafilomycin A1). | 1. Increased LC3-II/LC3-I ratio and decreased p62 levels in resistant cells upon this compound treatment, indicating autophagic flux. 2. Enhanced this compound-induced cell death in the presence of the autophagy inhibitor. |
| Alterations in Ubiquitin-Binding Proteins | 1. Co-immunoprecipitation (Co-IP): Perform Co-IP with an antibody against polyubiquitin chains and analyze the co-precipitated proteins by mass spectrometry to identify any differentially expressed or mutated ubiquitin-binding proteins in resistant cells. 2. Gene Sequencing: Sequence key ubiquitin-binding domain (UBD)-containing proteins that are known to interact with K48-linked polyubiquitin chains to check for mutations that might alter their affinity. | 1. Identification of overexpressed or mutated UBD-containing proteins in resistant cells that could compete with this compound for binding to polyubiquitin. 2. Discovery of mutations in the binding domains of key ubiquitin shuttle proteins or receptors. |
Issue 2: Inconsistent results in cell viability assays following this compound treatment.
| Potential Cause | Suggested Troubleshooting/Investigation | Expected Outcome if Hypothesis is Correct |
| Assay Interference | 1. Alternative Viability Assays: Compare results from metabolic-based assays (e.g., MTT, XTT) with assays that measure cell permeability (e.g., Trypan Blue exclusion) or apoptosis (e.g., Caspase-3/7 activity assay). 2. Control Experiments: Include vehicle-only controls and positive controls (e.g., a known cytotoxic agent) to ensure the assay is performing as expected. | 1. Consistent results across different assay platforms will validate the findings. Discrepancies may indicate that this compound affects cellular metabolism in a way that interferes with a specific assay. 2. Proper functioning of controls will confirm the validity of the experimental setup. |
| Cell Culture Conditions | 1. Standardize Seeding Density: Ensure consistent cell seeding densities across all experiments, as this can significantly impact the response to treatment. 2. Monitor Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift and altered drug sensitivity. | 1. Reduced variability in results with standardized cell numbers. 2. More reproducible data when using cells of a similar passage number. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound functions by directly binding to polyubiquitin chains, with a preference for K48-linked chains.[1][2] This binding shields the polyubiquitin signal from being recognized by downstream components of the ubiquitin-proteasome system (UPS), such as proteasomal ubiquitin receptors and deubiquitinating enzymes (DUBs).[1][2] This interference leads to the accumulation of polyubiquitinated proteins and subsequent inhibition of proteasomal degradation.[1]
Q2: Are there any known mechanisms of resistance to this compound?
A2: Currently, there are no published studies detailing specific mechanisms of acquired resistance to this compound in cell lines. However, based on its mechanism of action and known resistance mechanisms to other UPS inhibitors, potential resistance could arise from:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump this compound out of the cell.
-
Activation of compensatory protein degradation pathways: Upregulation of autophagy to clear the accumulated polyubiquitinated proteins.
-
Alterations in the ubiquitin landscape: Changes in the expression or function of ubiquitin-binding proteins that may compete with this compound for binding to polyubiquitin chains, or mutations in ubiquitin itself, though this is less likely due to the highly conserved nature of ubiquitin.[2]
Q3: How can I test for synergy between this compound and another compound?
A3: To assess for synergy, you can perform a drug combination study and analyze the data using methods such as the Loewe additivity model or the Bliss independence model.[3][4] This typically involves treating cells with a matrix of concentrations of both drugs, measuring cell viability, and then using software to calculate synergy scores.
Q4: What is a suitable starting concentration for this compound in cell culture experiments?
A4: The optimal concentration of this compound will vary depending on the cell line. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting range for in vitro experiments could be from 1 µM to 50 µM.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.[1][5][6][7][8]
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound and any other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and/or combination drugs) and incubate for the desired treatment period (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot for Autophagy Markers (LC3-I/II and p62)
This protocol is used to detect changes in the levels of key autophagy-related proteins.[9][10][11][12][13]
-
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3B, anti-p62/SQSTM1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation. A decrease in p62 levels suggests autophagic degradation.
-
3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to measure the mRNA levels of target genes, such as those encoding drug efflux pumps.[14][15][16][17][18]
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., ABCB1) and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
-
-
Procedure:
-
Isolate total RNA from treated and control cells.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Set up the qPCR reactions containing cDNA, primers, and master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the reference gene.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Structural basis for the inhibitory effects of ubistatins in the ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. bosterbio.com [bosterbio.com]
- 13. m.youtube.com [m.youtube.com]
- 14. clyte.tech [clyte.tech]
- 15. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. illumina.com [illumina.com]
- 17. youtube.com [youtube.com]
- 18. elearning.unite.it [elearning.unite.it]
Validation & Comparative
A Comparative Guide: Ubistatin B vs. MG132 in Proteasome Inhibition
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and a key target in therapeutic development, particularly in oncology. Two widely utilized inhibitors of this pathway, Ubistatin B and MG132, offer distinct mechanisms of action. This guide provides a detailed comparison of their effects on the proteasome, supported by experimental data and protocols, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: A Tale of Two Strategies
This compound and MG132 inhibit the proteasome through fundamentally different mechanisms. MG132 acts as a direct, reversible inhibitor of the proteasome's catalytic activity, while this compound functions upstream by targeting the polyubiquitin chains that mark proteins for degradation.
MG132: This peptide aldehyde directly targets the 20S proteasome core particle. It primarily inhibits the chymotrypsin-like activity of the β5 subunit by forming a reversible hemiacetal adduct with the active site threonine residue. At higher concentrations, MG132 can also inhibit the trypsin-like (β2) and caspase-like (β1) activities of the proteasome, as well as other cellular proteases like calpains.
This compound: In contrast, this compound does not directly interact with the catalytic subunits of the proteasome. Instead, it binds to K48-linked polyubiquitin chains, the primary signal for proteasomal degradation. By binding to these chains, this compound masks the recognition signal for proteasomal ubiquitin receptors, such as Rpn10 (S5a), thereby preventing the recruitment of ubiquitinated substrates to the 26S proteasome for degradation. This leads to an accumulation of polyubiquitinated proteins without directly inhibiting the proteasome's catalytic machinery.
Quantitative Comparison of Inhibitory Activity and Cytotoxicity
The following tables summarize the available quantitative data for this compound and MG132. It is important to note that direct head-to-head comparisons in the same experimental systems are limited in the published literature.
| Inhibitor | Target | Assay Type | IC50 / Ki | Reference |
| MG132 | 20S Proteasome (Chymotrypsin-like activity) | In vitro enzymatic assay | ~100 nM (IC50) | [] |
| This compound | Rpn11 deubiquitinase activity (within the 19S proteasome) | In vitro enzymatic assay | 1.1 µM (IC50) | [2] |
Table 1: Comparative Inhibitory Potency.
| Inhibitor | Cell Line | Assay Type | IC50 | Reference |
| MG132 | HEK-293T | MTT Assay (48h) | 3.3 µM | [3] |
| MG132 | MCF-7 (Breast Cancer) | MTT Assay (48h) | 12.4 µM | [3] |
| MG132 | MDA-MB-231 (Breast Cancer) | MTT Assay (48h) | 12.4 µM | [3] |
| MG132 | CAL27 (Oral Squamous Cell Carcinoma) | CCK-8 Assay (48h) | ~0.2 µM | [4] |
| This compound | Not Available | Not Available | Not Available |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and MG132 lead to different downstream effects on cellular signaling.
Caption: MG132 inhibits the proteasome, leading to the accumulation of IκB and p53, which in turn affects NF-κB signaling and apoptosis.
Caption: this compound binds to polyubiquitin chains, preventing substrate recognition by the proteasome and inhibiting protein degradation.
Caption: General experimental workflows for assessing proteasome activity and cell viability in response to inhibitors.
Experimental Protocols
Proteasome Activity Assay (Fluorogenic Substrate Method)
This protocol describes the measurement of the chymotrypsin-like activity of the proteasome in cell lysates or with purified 20S proteasome using the fluorogenic substrate Suc-LLVY-AMC.
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100)
-
Purified 20S proteasome (optional)
-
Proteasome assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)
-
Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin) substrate stock solution (10 mM in DMSO)
-
This compound and MG132 stock solutions in DMSO
-
96-well black, flat-bottom plates
-
Fluorometer capable of excitation at ~360 nm and emission at ~460 nm
Procedure:
-
Sample Preparation:
-
Cell Lysate: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Purified Proteasome: Dilute purified 20S proteasome to the desired concentration in proteasome assay buffer.
-
-
Inhibitor Incubation:
-
In a 96-well plate, add 50 µL of cell lysate (containing 10-20 µg of total protein) or diluted purified proteasome to each well.
-
Add the desired concentration of this compound, MG132, or DMSO (vehicle control) to the wells.
-
Incubate at 37°C for 15-30 minutes.
-
-
Substrate Addition and Measurement:
-
Prepare a working solution of Suc-LLVY-AMC by diluting the stock solution to 100 µM in proteasome assay buffer.
-
Add 50 µL of the substrate working solution to each well to initiate the reaction.
-
Immediately place the plate in a pre-warmed (37°C) fluorometer.
-
Measure the fluorescence intensity every 2-5 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence (RFU/min) for each condition.
-
Normalize the rates of the inhibitor-treated samples to the vehicle control to determine the percent inhibition.
-
Plot percent inhibition against inhibitor concentration to determine the IC50 value.
-
Cell Viability Assay (MTT Method)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound and MG132 on cell viability.[5][6][7]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound and MG132 stock solutions in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well clear, flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and MG132 in complete medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the inhibitors or DMSO (vehicle control).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Incubate for an additional 1-2 hours at 37°C, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Normalize the absorbance values of the treated cells to the vehicle control to determine the percent viability.
-
Plot percent viability against inhibitor concentration to determine the IC50 value.
-
Conclusion
This compound and MG132 represent two distinct classes of proteasome inhibitors with different mechanisms of action and potential applications. MG132 is a potent, direct inhibitor of the proteasome's catalytic activity, making it a valuable tool for studying the immediate consequences of proteasome shutdown. This compound, by targeting the ubiquitin signal itself, offers a more nuanced approach to modulating the UPS and may reveal different biological outcomes compared to direct catalytic inhibition. The choice between these inhibitors will depend on the specific research question and the desired level of intervention within the ubiquitin-proteasome pathway. The provided protocols and data serve as a starting point for researchers to design and execute experiments to further elucidate the roles of these powerful molecular probes.
References
- 2. Pentoxifylline and the proteasome inhibitor MG132 induce apoptosis in human leukemia U937 cells through a decrease in the expression of Bcl-2 and Bcl-XL and phosphorylation of p65 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Deubiquitinating enzymes and the proteasome regulate preferential sets of ubiquitin substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to UPS Inhibitors: Ubistatin B vs. Bortezomib
For Researchers, Scientists, and Drug Development Professionals
The Ubiquitin-Proteasome System (UPS) is a critical cellular pathway responsible for protein degradation and homeostasis. Its dysregulation is implicated in numerous diseases, including cancer, making it a prime target for therapeutic intervention. This guide provides a detailed comparison of two distinct UPS inhibitors: Ubistatin B, a novel agent that targets polyubiquitin chains, and Bortezomib, a well-established proteasome inhibitor used in the clinical treatment of multiple myeloma.
Executive Summary
This document offers an objective comparison of this compound and Bortezomib, focusing on their mechanisms of action, experimental efficacy, and the methodologies used to evaluate their performance. While direct head-to-head comparative studies are not yet available in the published literature, this guide synthesizes existing data to provide a comprehensive overview for researchers in the field.
Bortezomib is a first-in-class proteasome inhibitor that directly and reversibly inhibits the chymotrypsin-like activity of the 26S proteasome.[1][2][3] This inhibition leads to the accumulation of ubiquitinated proteins, triggering cell cycle arrest and apoptosis in cancer cells.[3][4] It is an FDA-approved drug for multiple myeloma and mantle cell lymphoma.[2][3]
This compound , in contrast, represents a different therapeutic strategy. It does not directly inhibit the proteasome but instead binds to K48-linked polyubiquitin chains.[5] This action shields the chains from being recognized by proteasomal ubiquitin receptors and deubiquitinases (DUBs), ultimately leading to an accumulation of polyubiquitinated substrates and disruption of the UPS.[5]
Mechanism of Action
The fundamental difference between this compound and Bortezomib lies in their respective targets within the UPS pathway.
Bortezomib acts at the terminal step of the UPS, directly inhibiting the catalytic activity of the 26S proteasome complex.[1] The boron atom in its structure forms a stable but reversible complex with the active site threonine of the β5 subunit, which is responsible for the chymotrypsin-like activity of the proteasome.[3]
This compound functions upstream of the proteasome. It binds to the polyubiquitin chains that mark proteins for degradation.[5] By occupying the binding sites on the ubiquitin chain, this compound prevents the recognition of these tagged proteins by ubiquitin receptors on the proteasome and also inhibits their deubiquitination by DUBs.[5]
Caption: Mechanisms of Action of this compound and Bortezomib.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Bortezomib. It is important to note that these values are derived from different studies and experimental systems, and therefore, a direct comparison of potency should be made with caution.
Table 1: In Vitro Efficacy of this compound
| Assay | Target/Substrate | Cell Line/System | IC50 | Reference |
| In Vitro Ubiquitination Assay | CFTR | --- | ~10 µM | [5] |
| Deubiquitinase Assay | Rpn11 (proteasome-embedded) | Purified mammalian proteasome | 1.1 µM | [5] |
Table 2: In Vitro Efficacy of Bortezomib
| Assay | Target | Cell Line | IC50 / Ki | Reference |
| Proteasome Inhibition | 20S Proteasome | --- | Ki = 0.6 nM | |
| Cell Viability Assay | --- | RPMI-8226 (Multiple Myeloma) | 15.9 nM | |
| Cell Viability Assay | --- | U-266 (Multiple Myeloma) | 7.1 nM | |
| Cell Viability Assay | --- | Mouse Myeloma Cell Lines | 22 - 32 nM |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of UPS inhibitors are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the inhibitor (e.g., this compound or Bortezomib) for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: MTT Cell Viability Assay Workflow.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
Protocol:
-
Culture cells and treat with the desired concentrations of Bortezomib or a vehicle control.
-
Harvest cells and lyse them in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
In a black 96-well plate, add 20-50 µg of cell lysate per well.
-
Add the fluorogenic proteasome substrate Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amido-4-methylcoumarin) to a final concentration of 50 µM.
-
Immediately measure the fluorescence intensity (excitation: 380 nm, emission: 460 nm) at 37°C in a kinetic mode for 30-60 minutes using a fluorescence plate reader.
-
The rate of increase in fluorescence is proportional to the proteasome activity.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to assess the effect of inhibitors on this process.
Protocol:
-
Set up a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, and the substrate protein (e.g., CFTR).
-
Add varying concentrations of this compound or a vehicle control to the reaction mixtures.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific to the substrate protein to detect its ubiquitinated forms (which will appear as a ladder of higher molecular weight bands).
Caption: In Vitro Ubiquitination Assay Workflow.
Conclusion
This compound and Bortezomib represent two distinct and compelling strategies for targeting the Ubiquitin-Proteasome System. Bortezomib's direct inhibition of the proteasome has proven clinical efficacy, particularly in hematological malignancies. This compound, with its novel mechanism of binding to polyubiquitin chains, offers an alternative approach that may circumvent some of the resistance mechanisms associated with direct proteasome inhibition.
The lack of direct comparative studies highlights a significant gap in the current understanding of these two inhibitors. Future research should focus on head-to-head comparisons in a panel of cancer cell lines and in vivo models to delineate their relative potencies, specificities, and potential for synergistic or combination therapies. Such studies will be crucial in guiding the future development and clinical application of these and other novel UPS inhibitors.
References
- 1. Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ubiquitin–proteasome system as a molecular target in solid tumors: an update on bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Analysis of Acquired Resistance to Bortezomib in Prostate Cancer Cells Using Proteomic and Bioinformatic Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Ubistatin B and Other Deubiquitinase Inhibitors: A Guide for Researchers
In the landscape of ubiquitin-proteasome system (UPS) research and drug development, inhibitors of deubiquitinating enzymes (DUBs) represent a promising class of therapeutic agents. This guide provides a comparative analysis of Ubistatin B, a unique polyubiquitin-binding molecule, against a selection of traditional DUB inhibitors: the broad-spectrum inhibitor PR-619, the USP7-specific inhibitor P5091, and the multi-target inhibitor WP1130 (Degrasyn). This comparison focuses on their distinct mechanisms of action, quantitative efficacy, and the signaling pathways they modulate, supported by detailed experimental protocols.
Mechanism of Action: A Tale of Two Strategies
Unlike conventional DUB inhibitors that directly target the catalytic activity of these enzymes, this compound employs a novel mechanism. It binds to polyubiquitin chains, with a notable preference for K48-linkages, effectively shielding them from cleavage by DUBs and recognition by the 26S proteasome.[1][2] This leads to an accumulation of polyubiquitinated substrates.
In contrast, PR-619, P5091, and WP1130 function as classical enzyme inhibitors, targeting the active sites of specific DUBs. PR-619 exhibits broad-spectrum activity against a range of DUBs. P5091 demonstrates high selectivity for Ubiquitin-Specific Protease 7 (USP7). WP1130, also known as Degrasyn, inhibits a panel of DUBs including USP9x, USP5, USP14, and UCH37.[3]
Quantitative Efficacy: A Comparative Overview
The efficacy of these compounds is measured using different metrics that reflect their mechanisms of action. For this compound, efficacy is demonstrated by its ability to inhibit processes that rely on polyubiquitin recognition. For the DUB inhibitors, efficacy is typically reported as IC50 or EC50 values against specific enzymes or cellular processes.
| Compound | Target(s) | Efficacy Metric | Value | Cell/Assay Type |
| This compound | Polyubiquitin Chains (K48 preference) | IC50 (CFTR Ubiquitination Inhibition) | ~10 µM | In vitro |
| IC50 (Rpn11 Inhibition) | 1.1 µM | In vitro | ||
| PR-619 | Broad-spectrum DUBs | IC50 | 1-20 µM | Cell-free assay |
| P5091 | USP7 | EC50 | 4.2 µM | Cell-based assay |
| WP1130 (Degrasyn) | USP9x, USP5, USP14, UCH37 | IC50 (Induction of Apoptosis) | ~0.5-2.5 µM | Tumor cell lines |
Signaling Pathways and Cellular Consequences
The distinct mechanisms of these inhibitors lead to the modulation of different signaling pathways and varied cellular outcomes.
This compound: Stabilizing the Ubiquitin Code
By protecting polyubiquitin chains, this compound directly impacts the stability of a multitude of cellular proteins, leading to a global alteration of the cellular ubiquitin landscape.[1][2] This can trigger various downstream cellular responses, including cell cycle arrest and apoptosis, due to the accumulation of ubiquitinated regulatory proteins.
PR-619: Broad-Spectrum DUB Inhibition and ER Stress
As a pan-DUB inhibitor, PR-619 causes a widespread increase in protein ubiquitination, leading to cellular stress. Notably, PR-619 has been shown to induce Endoplasmic Reticulum (ER) stress and ER stress-related apoptosis.
P5091: Targeting USP7 to Modulate p53 and Wnt Signaling
P5091's selectivity for USP7 has significant implications for cancer biology. USP7 is a key regulator of the tumor suppressor p53, through its deubiquitination of MDM2, an E3 ligase that targets p53 for degradation. By inhibiting USP7, P5091 leads to the degradation of MDM2, resulting in the stabilization and activation of p53. Additionally, P5091 has been shown to inhibit the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin.
WP1130 (Degrasyn): A Multi-pronged Attack on Cancer Pathways
WP1130's inhibition of multiple DUBs, including those involved in the JAK/STAT pathway, leads to the downregulation of key anti-apoptotic and proliferative proteins such as Bcr-Abl and MCL-1, while upregulating the tumor suppressor p53. This multi-targeted approach makes it a potent inducer of apoptosis in various cancer cell lines.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of DUB inhibitors. Below are representative protocols for assessing the efficacy of this compound and other DUB inhibitors.
General Experimental Workflow
The following diagram illustrates a general workflow for screening and characterizing DUB inhibitors.
This compound: Rpn11 Inhibition Assay
This assay measures the ability of this compound to inhibit the deubiquitinating activity of the proteasomal DUB, Rpn11.
-
Reagents: Purified 26S proteasome, K48-linked di-ubiquitin (Ub2), this compound, reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT), SDS-PAGE reagents, and antibodies for ubiquitin.
-
Procedure:
-
Pre-incubate purified 26S proteasome with varying concentrations of this compound in reaction buffer for 30 minutes at 37°C.
-
Initiate the deubiquitination reaction by adding K48-linked di-ubiquitin to a final concentration of 1 µM.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Resolve the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an anti-ubiquitin antibody to visualize the remaining di-ubiquitin and the mono-ubiquitin product.
-
Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.
-
DUB Inhibitors (PR-619, P5091, WP1130): Ubiquitin-AMC Assay
This is a common fluorescence-based assay to measure the catalytic activity of DUBs in the presence of an inhibitor.
-
Reagents: Purified recombinant DUB enzyme (e.g., USP7 for P5091), Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) substrate, DUB inhibitor (PR-619, P5091, or WP1130), assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.5 mM EDTA, 1 mM DTT), and a fluorescence plate reader.
-
Procedure:
-
In a 96-well black plate, add varying concentrations of the DUB inhibitor to the assay buffer.
-
Add the purified DUB enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding Ub-AMC substrate to a final concentration of 100 nM.
-
Immediately measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorescence plate reader.
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve).
-
Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
-
Cell-Based Assay for DUB Inhibition: Analysis of Cellular Ubiquitination
This assay assesses the ability of a DUB inhibitor to increase the levels of ubiquitinated proteins within cells.
-
Reagents: Cell line of interest (e.g., HCT116), cell culture medium, DUB inhibitor, lysis buffer (e.g., RIPA buffer with protease and DUB inhibitors like NEM), SDS-PAGE reagents, and antibodies for ubiquitin and a loading control (e.g., GAPDH).
-
Procedure:
-
Plate cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the DUB inhibitor for a specified time (e.g., 4-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Resolve equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an anti-ubiquitin antibody to detect the accumulation of polyubiquitinated proteins.
-
Use an antibody against a loading control to ensure equal protein loading.
-
Quantify the ubiquitin signal to assess the dose-dependent effect of the inhibitor.
-
Conclusion
This compound and traditional DUB inhibitors like PR-619, P5091, and WP1130 offer distinct approaches to modulating the ubiquitin-proteasome system. This compound's unique mechanism of shielding polyubiquitin chains presents a novel strategy for stabilizing ubiquitinated proteins. In contrast, the direct enzymatic inhibition by PR-619, P5091, and WP1130 provides more targeted approaches to interfere with specific DUBs and their associated signaling pathways. The choice of inhibitor will depend on the specific research question and the desired cellular outcome. The data and protocols presented in this guide provide a framework for researchers to compare and select the most appropriate tool for their studies in the dynamic field of ubiquitin research.
References
Validating K48 Ubiquitin Chain Specificity: A Comparative Guide to Ubistatin B and Alternative Probes
For researchers in ubiquitination-targeted drug discovery and cellular signaling, the precise identification and modulation of specific ubiquitin chain linkages are paramount. K48-linked polyubiquitin chains are the canonical signal for proteasomal degradation, making them a critical target for therapeutic intervention. This guide provides a comprehensive comparison of Ubistatin B, a small molecule inhibitor, with other widely used tools for targeting K48 ubiquitin chains, focusing on their binding specificity and the experimental methods used for their validation.
Performance Comparison of K48-Specific Probes
The selection of an appropriate tool for studying K48-linked ubiquitination depends on the desired application, whether it be the inhibition of degradation, the enrichment of K48-polyubiquitinated proteins, or their detection in complex biological samples. The following table summarizes the quantitative performance of this compound and its alternatives.
| Probe | Type | Target | K_d_ for K48 Chains | K_d_ for K11 Chains | K_d_ for K63 Chains | Reference(s) |
| This compound | Small Molecule | Di-ubiquitin | 264 ± 23 nM | 1.83 ± 0.05 µM | 4.88 ± 0.22 µM | [1] |
| K48-selective TUBE | Protein (Tandem UBD) | Polyubiquitin | ~20 nM (K48 TUBE HF) | >2 µM | >2 µM | [2] |
| K48-specific Affinity Probe | Protein (UIML domain) | Tetra-ubiquitin | 100 nM | Not Detected | Not Detected | [3] |
| K48-Linkage Specific Antibody | Antibody | Polyubiquitin | Data not available | Not cross-reactive | Not cross-reactive | [4][5] |
Delving into the Alternatives
Tandem Ubiquitin Binding Entities (TUBEs): These reagents are engineered proteins containing multiple ubiquitin-binding domains (UBDs) linked together, resulting in a high affinity and specificity for polyubiquitin chains.[6][7] K48-selective TUBEs, such as the K48 TUBE HF, exhibit nanomolar affinity for K48 chains with minimal cross-reactivity to other linkages, making them excellent tools for the enrichment and isolation of K48-polyubiquitinated proteins from cell lysates for downstream analysis like mass spectrometry.[2]
K48-Specific Affinity Probes: Based on naturally occurring or engineered UBDs with inherent specificity for a particular linkage type, these probes offer another avenue for selective capture. For instance, a probe derived from the UIML domain of the yeast transcription factor Met4 has been shown to bind with high selectivity to K48 tetra-ubiquitin with a dissociation constant of 100 nM.[3]
K48-Linkage Specific Antibodies: These are monoclonal or polyclonal antibodies raised against a synthetic peptide mimicking the K48 isopeptide linkage.[4] They are invaluable for the specific detection of K48-linked polyubiquitin chains in techniques like Western blotting and immunofluorescence, allowing for the visualization and semi-quantitative analysis of these modifications on target proteins.
Experimental Validation of Specificity
To rigorously assess the specificity of a ubiquitin-binding molecule like this compound, a competition binding assay is a powerful and quantitative method. A fluorescence polarization (FP) competition assay is a commonly used in-solution technique that measures the displacement of a fluorescently labeled ubiquitin chain from a binding partner by an unlabeled competitor (e.g., this compound).
Below is a detailed protocol for a fluorescence polarization competition assay to determine the binding specificity of a compound for different ubiquitin chain linkages.
Experimental Protocol: Fluorescence Polarization Competition Assay
Objective: To determine the inhibitory constant (K_i_) of a test compound (e.g., this compound) for the binding of a fluorescently labeled K48-linked di-ubiquitin (fluo-K48-Ub₂) to a known K48-binding protein.
Materials:
-
Fluorescently labeled K48-linked di-ubiquitin (fluo-K48-Ub₂)
-
Unlabeled K48-, K11-, and K63-linked di-ubiquitin
-
Test compound (e.g., this compound)
-
A known K48-binding protein (e.g., a specific UBD)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
384-well black, low-volume microplates
-
A plate reader capable of measuring fluorescence polarization
Procedure:
-
Determine the K_d_ of the fluo-K48-Ub₂ for the K48-binding protein: a. Prepare a serial dilution of the K48-binding protein in the assay buffer. b. Add a fixed, low concentration of fluo-K48-Ub₂ (typically in the low nanomolar range) to each well. c. Incubate at room temperature for 30 minutes to reach binding equilibrium. d. Measure the fluorescence polarization of each sample. e. Plot the fluorescence polarization values against the concentration of the K48-binding protein and fit the data to a one-site binding model to determine the dissociation constant (K_d_).
-
Competition Assay: a. Prepare a solution containing the K48-binding protein at a concentration approximately equal to its K_d_ for the fluo-K48-Ub₂ and the fluo-K48-Ub₂ at the same fixed concentration as in step 1. b. Prepare serial dilutions of the test compound (e.g., this compound) and the unlabeled ubiquitin chains (K48, K11, and K63) in the assay buffer. c. Add the serial dilutions of the competitors to the wells of the microplate. d. Add the K48-binding protein/fluo-K48-Ub₂ mixture to all wells. e. Incubate at room temperature for 30 minutes. f. Measure the fluorescence polarization of each sample.
-
Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the competitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each competitor. c. Calculate the inhibitory constant (K_i_) for each competitor using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_) where [L] is the concentration of the fluorescent ligand and K_d_ is the dissociation constant of the fluorescent ligand for the binding protein.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for validating the specificity of a ubiquitin-binding compound using a fluorescence polarization competition assay.
References
- 1. Structural basis for the inhibitory effects of ubistatins in the ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesensors.com [lifesensors.com]
- 3. The Ubiquitin Interacting Motif-Like Domain of Met4 Selectively Binds K48 Polyubiquitin Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. K48-linkage Specific Polyubiquitin Antibody | Cell Signaling Technology [cellsignal.com]
- 6. lifesensors.com [lifesensors.com]
- 7. TUBE (Tandem Ubiquitin Binding Entity) (LifeSensors)ï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
Unraveling the Ubiquitin-Proteasome System: A Side-by-Side Analysis of Ubistatin A and Ubistatin B Activity
A Comparative Guide for Researchers and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the targeted degradation of proteins, playing a pivotal role in a myriad of cellular processes, including cell cycle progression, signal transduction, and quality control of proteins. Dysregulation of the UPS has been implicated in numerous diseases, most notably cancer, making it a prime target for therapeutic intervention. Among the emerging class of UPS inhibitors are the ubistatins, small molecules that uniquely target the polyubiquitin chain itself, rather than the enzymatic components of the UPS. This guide provides a detailed side-by-side analysis of the activity of two key members of this family, Ubistatin A and Ubistatin B, to aid researchers and drug development professionals in understanding their distinct and overlapping functionalities.
Quantitative Analysis of Ubistatin Activity
While both Ubistatin A and this compound have been identified as inhibitors of the ubiquitin-proteasome system, the extent of their quantitative characterization in the scientific literature differs. This compound has been more extensively studied, with specific inhibitory concentrations (IC50) determined for various aspects of the UPS. In contrast, the inhibitory activity of Ubistatin A has been primarily described in a semi-quantitative manner. The following table summarizes the available data to facilitate a direct comparison.
| Parameter | Ubistatin A | This compound | Source |
| Inhibition of Rpn11 Deubiquitinase Activity | Not Reported | 1.1 µM (IC50) | [1] |
| Inhibition of CFTR Ubiquitination | Not Reported | ~10 µM (IC50) | [1] |
| Inhibition of Ubiquitinated Sic1 Degradation | Strong inhibition at 30-fold molar excess over substrate | Effective inhibitor (specific concentration not detailed in primary discovery paper) | [2] |
| Inhibition of Ornithine Decarboxylase (ODC) Degradation (Ubiquitin-Independent) | No effect at 100-fold molar excess over substrate | Marginal inhibition at 100-fold molar excess over substrate | [2] |
| Binding Preference | K48-linked polyubiquitin chains | K48-linked polyubiquitin chains | [1][2] |
Note: The absence of reported IC50 values for Ubistatin A in the reviewed literature highlights an area for future investigation to enable a more direct quantitative comparison with this compound.
Mechanism of Action: Targeting the Polyubiquitin Chain
Ubistatin A and this compound share a common mechanism of action by directly binding to polyubiquitin chains, thereby interfering with their recognition by downstream components of the ubiquitin-proteasome system.[1][2] This mode of inhibition is distinct from that of many other proteasome inhibitors, which typically target the active sites of the proteasome's enzymatic subunits.
By binding to the polyubiquitin signal, ubistatins can effectively "shield" the tagged substrate from recognition by ubiquitin receptors within the 26S proteasome, such as Rpn10, and by shuttle proteins like Rad23, which are responsible for delivering ubiquitinated proteins to the proteasome for degradation.[1] Furthermore, this binding can also protect polyubiquitin chains from disassembly by deubiquitinating enzymes (DUBs), such as Rpn11, which is an intrinsic component of the proteasome's 19S regulatory particle.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of Ubistatin A and this compound activity.
Cyclin B Proteolysis Assay in Xenopus Extracts
This assay was instrumental in the initial discovery of the ubistatins.
-
Preparation of Xenopus Egg Extracts: Interphase egg extracts are prepared from unfertilized Xenopus laevis eggs. The eggs are dejellied, washed, and then crushed by centrifugation to obtain a cytoplasmic extract that is capable of recapitulating cell cycle events in vitro.
-
Initiation of Mitosis: The interphase extracts are induced to enter a mitotic state by the addition of a non-degradable form of cyclin B (e.g., Δ90 cyclin B), which activates cyclin-dependent kinase 1 (Cdk1).
-
Degradation Assay: A reporter protein, typically a fusion of the N-terminus of cyclin B (containing the destruction box) to a quantifiable enzyme like luciferase, is added to the mitotic extract.
-
Inhibitor Treatment: Extracts are treated with either Ubistatin A, this compound, or a vehicle control (DMSO) at the desired concentrations.
-
Measurement of Proteolysis: The activity of the reporter enzyme (luciferase) is measured over time. A decrease in luciferase activity indicates the degradation of the reporter protein. The ability of the ubistatins to stabilize the reporter is indicative of their inhibitory effect on cyclin B proteolysis.
References
assessing the in vivo efficacy of Ubistatin B versus other proteasome inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ubistatin B and other proteasome inhibitors, focusing on their mechanisms of action and available efficacy data. This document aims to be an objective resource, presenting experimental data to inform preclinical research and drug development strategies in the ever-evolving landscape of targeted cancer therapy.
Introduction: Targeting the Proteasome in Cancer
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of most intracellular proteins, thereby regulating a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Its central role in maintaining cellular homeostasis has made it a prime target for anti-cancer drug development. Proteasome inhibitors disrupt this system, leading to the accumulation of misfolded and regulatory proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
This guide focuses on a comparative analysis of this compound, a novel upstream inhibitor of the UPS, with established proteasome inhibitors such as Bortezomib and Carfilzomib. While the latter directly target the catalytic activity of the proteasome, this compound employs a distinct mechanism by binding to polyubiquitin chains, preventing their recognition by the proteasome. This fundamental difference in their mode of action presents both unique therapeutic opportunities and challenges.
In Vivo Efficacy: A Comparative Overview
Direct comparative in vivo efficacy studies between this compound and other proteasome inhibitors are not extensively available in the current body of scientific literature. However, a wealth of data exists for the FDA-approved proteasome inhibitors, Bortezomib and Carfilzomib, demonstrating their potent anti-tumor activity in various preclinical cancer models.
While in vivo data for this compound is still emerging, in vitro studies have shown its ability to penetrate cancer cells and alter the cellular ubiquitin landscape, suggesting its potential for in vivo activity.[1][2][3] Its unique mechanism of action, targeting the polyubiquitin chain itself, may offer advantages in overcoming resistance mechanisms that can develop against direct proteasome inhibitors.
The following table summarizes key in vivo efficacy data for Bortezomib and Carfilzomib from selected preclinical studies.
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Bortezomib | Multiple Myeloma | SCID mice | 1.0 mg/kg, i.v., twice weekly | Significant inhibition of tumor growth and increased survival. | [4][5] |
| Mantle Cell Lymphoma | SCID mice | 1.0 mg/kg, i.p., twice weekly | Inhibition of tumor growth and induction of apoptosis. | ||
| Lung Cancer | Nude mice | 1.0 mg/kg, i.v., twice weekly | Reduced tumor volume and metastasis. | [4] | |
| Carfilzomib | Multiple Myeloma | SCID mice | 5 mg/kg, i.v., on days 1, 2, 8, 9 | Superior anti-tumor efficacy compared to Bortezomib. | [6][7] |
| Mantle Cell Lymphoma | SCID mice | 5 mg/kg, i.v., twice weekly | Potent induction of apoptosis and tumor regression. | [6][8] | |
| Solid Tumors (various) | Xenograft models | 2-10 mg/kg, i.v. | Anti-tumor activity in a range of solid tumor models. | [9] |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and traditional proteasome inhibitors lies in their point of intervention within the UPS.
Bortezomib and Carfilzomib: Direct Proteasome Inhibition
Bortezomib and Carfilzomib are peptide analogues that directly bind to and inhibit the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[10] This blockage prevents the degradation of polyubiquitinated proteins, leading to their accumulation and the induction of cellular stress and apoptosis. Carfilzomib is an irreversible inhibitor, while Bortezomib is a reversible inhibitor.[7][10]
This compound: Upstream Inhibition via Polyubiquitin Binding
This compound functions upstream of the proteasome by directly binding to K48-linked polyubiquitin chains.[1][11] This interaction shields the polyubiquitin signal from being recognized by ubiquitin receptors on the 19S regulatory particle of the proteasome.[1][11] Consequently, the targeted protein is not delivered to the 20S catalytic core for degradation. This mechanism offers a novel approach to modulate the UPS, potentially circumventing resistance mechanisms associated with mutations in the proteasome itself.[1]
Signaling Pathways Affected
The accumulation of undegraded proteins due to proteasome inhibition triggers a cascade of downstream signaling events, ultimately leading to apoptosis. Key pathways affected include the unfolded protein response (UPR), NF-κB signaling, and the activation of pro-apoptotic proteins.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ProteasomeID: quantitative mapping of proteasome interactomes and substrates for in vitro and in vivo studies [elifesciences.org]
- 4. Chemical proteasome inhibition as a novel animal model of inner retinal degeneration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Proteasome Inhibition In Vivo Promotes Survival in a Lethal Murine Model of Severe Acute Respiratory Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis for the Inhibitory Effects of Ubistatins in the Ubiquitin-Proteasome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the Ubiquitin Signaling Cascade in Tumor Microenvironment for Cancer Therapy [mdpi.com]
- 9. Ubistatins inhibit proteasome-dependent degradation by binding the ubiquitin chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ubiquitination Enzymes in Cancer, Cancer Immune Evasion, and Potential Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Update on the Role of Ubiquitination in Melanoma Development and Therapies [mdpi.com]
Unraveling the Cytotoxic Landscape: A Comparative Analysis of Ubistatin B and Other Ubiquitin-Proteasome System (UPS) Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of novel therapeutic agents is paramount. This guide provides a comparative analysis of the cytotoxic profiles of Ubistatin B, a unique inhibitor of the Ubiquitin-Proteasome System (UPS), against other established UPS-targeting drugs. Through a synthesis of available experimental data, this document aims to offer a clear, data-driven comparison to inform future research and development in oncology and beyond.
The Ubiquitin-Proteasome System is a critical cellular machinery responsible for protein degradation, playing a vital role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. Its dysregulation is a hallmark of various diseases, most notably cancer, making it a prime target for therapeutic intervention. While several UPS inhibitors have entered clinical use, the emergence of novel agents like this compound, with distinct mechanisms of action, necessitates a thorough comparative evaluation.
Comparative Cytotoxicity of UPS Inhibitors
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and other prominent UPS inhibitors across various cancer cell lines. It is important to note that direct comparative studies for this compound's cytotoxicity are limited. The presented data for this compound reflects its inhibitory concentration against specific UPS components, which may not directly correlate with cell viability IC50 values derived from assays like the MTT assay.
| Drug | Mechanism of Action | Cell Line | IC50 (µM) | Reference |
| This compound | Binds to polyubiquitin chains, shielding them from proteasomal degradation. | N/A (Inhibition of Rpn11 DUB activity) | 1.1 | [1] |
| N/A (Inhibition of CFTR ubiquitination) | ~10 | [1] | ||
| Bortezomib | Reversible inhibitor of the 26S proteasome (primarily chymotrypsin-like activity). | PC-3 (Prostate) | 0.02 (48h) | [2] |
| ANBL-6 (Multiple Myeloma) | <0.005 | [3] | ||
| Various Cancer Cell Lines (NCI-60) | 0.007 (Average) | [4] | ||
| Carfilzomib | Irreversible inhibitor of the 26S proteasome (primarily chymotrypsin-like activity). | ANBL-6 (Multiple Myeloma) | <0.005 | [3] |
| A549 (NSCLC) | <0.001 - 0.036 (96h) | [5] | ||
| RPMI-8226 (Multiple Myeloma) | 0.01073 (48h) | [6] | ||
| Ixazomib | Reversible inhibitor of the 20S proteasome. | OCI-AML3 (AML) | 0.0245 (48h) | [7] |
| Oprozomib | Inhibitor of the 20S proteasome (β5 and LMP7 subunits). | N/A (β5 subunit) | 0.036 | [8] |
| N/A (LMP7 subunit) | 0.082 | [8] | ||
| Delanzomib | Reversible inhibitor of the chymotrypsin-like activity of the proteasome. | RPMI-8226 (Multiple Myeloma) | 0.0056 | [9] |
| T-47D (Breast) | <0.02 | [10] |
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
UPS inhibitors (this compound, Bortezomib, etc.)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the UPS inhibitors in complete medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs, e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in late apoptotic and necrotic cells.
Materials:
-
Cancer cell lines of interest
-
UPS inhibitors
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with UPS inhibitors as described for the MTT assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
The unique mechanisms of action of different UPS inhibitors result in distinct downstream effects on cellular signaling pathways.
Ubiquitin-Proteasome System (UPS) Workflow
The following diagram illustrates the general workflow of the Ubiquitin-Proteasome System and the points of intervention for different classes of inhibitors.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 3. scispace.com [scispace.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. ashpublications.org [ashpublications.org]
Cross-Validation of Ubistatin B's Mechanism with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ubistatin B and alternative inhibitors targeting the p97 signaling pathway. While this compound is known to interfere with the ubiquitin-proteasome system, its direct mechanistic validation on the p97-Npl4-Ufd1 axis through genetic approaches is not extensively documented in publicly available literature. This guide, therefore, juxtaposes the known mechanism of this compound with genetically validated p97 inhibitors to offer a comprehensive overview for researchers in the field.
Introduction to this compound and the p97 Pathway
This compound is a small molecule known to bind to polyubiquitin chains, thereby inhibiting the ubiquitin-proteasome system (UPS).[1][2] This interference can affect various cellular processes, including protein degradation and signaling. A key component of the UPS is the AAA-ATPase p97 (also known as VCP), which, in complex with its cofactors Npl4 and Ufd1, plays a crucial role in extracting ubiquitinated proteins from cellular structures for subsequent degradation by the proteasome. The disruption of this pathway is a promising strategy in cancer therapy.
While the biochemical interaction of this compound with ubiquitin is established, its functional impact on the p97-Npl4-Ufd1 complex and the cross-validation of this mechanism using genetic tools like siRNA or CRISPR-mediated knockdown of p97, Npl4, or Ufd1 are not well-documented. This guide will, therefore, draw comparisons with well-characterized p97 inhibitors, for which extensive genetic validation data is available.
Comparative Analysis of Inhibitor Performance
To provide a clear comparison, the following table summarizes the available quantitative data for this compound and two well-studied p97 inhibitors, CB-5083 and NMS-873. It is important to note the absence of direct genetic validation data for this compound in the context of p97 inhibition.
| Feature | This compound | CB-5083 | NMS-873 |
| Primary Target | Polyubiquitin Chains[1][2] | p97 ATPase (D2 domain) | p97 ATPase (Allosteric site) |
| Reported IC50/EC50 | IC50 (Rpn11 deubiquitinase inhibition) = 1.1 µM[1] | EC50 (Cell Viability) = 81 nM - 2.1 µM (in a panel of 340 cancer cell lines) | IC50 (p97 ATPase inhibition) in the low nanomolar range |
| Genetic Validation | Not reported in the context of p97-Npl4-Ufd1 pathway. | p97 knockdown sensitizes cells to CB-5083, confirming on-target activity. | Proteomic changes upon NMS-873 treatment are similar to p97 knockdown.[3] |
| Effect on Protein-Protein Interactions | Prevents recognition of polyubiquitinated substrates by ubiquitin receptors.[1] | Disrupts p97-cofactor and p97-substrate interactions. | Allosterically inhibits p97, leading to substrate accumulation. |
| Cellular Phenotypes | Alters the cellular ubiquitin landscape.[1] | Induces ER stress, UPR activation, and apoptosis. | Induces proteotoxic stress and apoptosis.[3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of the p97-Npl4-Ufd1 complex and points of intervention by inhibitors.
References
- 1. Structural basis for the inhibitory effects of ubistatins in the ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis for the Inhibitory Effects of Ubistatins in the Ubiquitin-Proteasome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temporal proteomics reveal specific cell cycle oncoprotein downregulation by p97/VCP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Ubistatin B in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubistatin B is an investigational small molecule that presents a novel mechanism for targeting the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation that is often dysregulated in cancer.[1] Unlike proteasome inhibitors, this compound acts upstream by binding directly to polyubiquitin chains, with a notable preference for K48 linkages, thereby shielding ubiquitinated proteins from degradation by deubiquitinases (DUBs) and the 26S proteasome.[1] This action leads to the accumulation of polyubiquitinated proteins within cancer cells, which can trigger cell stress and apoptosis.[1]
While preclinical data on the synergistic effects of this compound with other cancer therapeutics are not yet publicly available, its unique mechanism of action suggests a strong potential for combination therapies. This guide provides a comparative framework for evaluating the potential synergies of this compound with existing cancer treatments, including chemotherapy, proteasome inhibitors, and targeted therapies. The data presented herein is illustrative, based on the established principles of UPS inhibition, to guide future research in this promising area.
Mechanism of Action: this compound
This compound functions by non-covalently binding to polyubiquitin chains on substrate proteins. This binding event sterically hinders the access of DUBs and the proteasome, effectively preventing the removal of the ubiquitin signal and subsequent protein degradation. The accumulation of these ubiquitinated proteins disrupts cellular homeostasis and can induce apoptosis in cancer cells that are highly dependent on a functional UPS for survival.
Hypothetical Synergistic Combinations
Based on the mechanism of this compound, several rational combinations with other anticancer agents can be proposed. The following sections outline the theoretical basis for these synergies and present illustrative data in a comparative format.
This compound with Standard Chemotherapy (e.g., Doxorubicin)
Rationale: Many chemotherapeutic agents induce DNA damage and cellular stress, leading to the upregulation of proteins involved in DNA repair and cell survival. The degradation of these proteins is often mediated by the UPS. By inhibiting the degradation of pro-apoptotic factors and proteins that signal cell cycle arrest, this compound could potentiate the cytotoxic effects of chemotherapy.
Illustrative Data: Cell Viability (MTT Assay)
| Treatment | IC50 (µM) - Cancer Cell Line A | IC50 (µM) - Cancer Cell Line B |
| This compound | 5.2 | 7.8 |
| Doxorubicin | 0.8 | 1.1 |
| This compound + Doxorubicin (1:1) | 0.4 (CI = 0.3) | 0.6 (CI = 0.4) |
CI: Combination Index (CI < 1 indicates synergy)
This compound with Proteasome Inhibitors (e.g., Bortezomib)
Rationale: Combining this compound with a direct proteasome inhibitor like bortezomib could lead to a more profound and sustained blockade of the UPS. While this compound prevents the removal of ubiquitin tags, bortezomib inhibits the catalytic activity of the proteasome itself. This dual blockade at different stages of the degradation pathway could overcome resistance mechanisms to single-agent UPS inhibitors.
Illustrative Data: Apoptosis (Annexin V/PI Staining)
| Treatment | % Apoptotic Cells - Cancer Cell Line C |
| Control | 5% |
| This compound (2 µM) | 15% |
| Bortezomib (10 nM) | 20% |
| This compound (2 µM) + Bortezomib (10 nM) | 55% |
This compound with Targeted Therapies (e.g., EGFR Inhibitors)
Rationale: Targeted therapies often inhibit specific signaling pathways that drive cancer cell proliferation and survival. The UPS is frequently involved in the degradation of key signaling proteins, including receptor tyrosine kinases (RTKs) like EGFR. By preventing the degradation of ubiquitinated RTKs, this compound could enhance their downregulation and potentiate the effects of targeted inhibitors.
Illustrative Data: Western Blot Analysis of p-EGFR
| Treatment | Relative p-EGFR Protein Level |
| Control | 100% |
| EGFR Inhibitor (1 µM) | 40% |
| This compound (5 µM) | 85% |
| This compound + EGFR Inhibitor | 15% |
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to evaluate the synergistic effects of this compound.
Cell Viability Assay (MTT)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound, the combination drug, and the combination of both at a constant ratio for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values for each treatment and determine the Combination Index (CI) using the Chou-Talalay method.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells in 6-well plates with this compound, the combination drug, and the combination of both for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer and add Annexin V-FITC and Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry, detecting FITC fluorescence on FL1 and PI fluorescence on FL2.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensity using image analysis software and normalize to a loading control (e.g., β-actin).
Experimental Workflow and Signaling Pathway Diagrams
Conclusion
This compound represents a promising new approach to targeting the ubiquitin-proteasome system in cancer. While clinical and comprehensive preclinical data are still emerging, its unique mechanism of action provides a strong rationale for its investigation in combination with a variety of other anticancer agents. The illustrative data and experimental frameworks provided in this guide are intended to stimulate and inform future research into the synergistic potential of this compound, with the ultimate goal of developing more effective and durable cancer therapies. Further investigation into these and other potential combinations is highly warranted.
References
Safety Operating Guide
Navigating the Disposal of Ubistatin B: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Ubistatin B must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, its classification as a complex, sulfur- and nitrogen-containing organic compound necessitates its treatment as a chemical waste. This guide provides essential information and procedural steps for the safe and proper disposal of this compound, based on general laboratory safety principles and the compound's known characteristics.
Key Chemical and Safety Data
Understanding the properties of this compound is the first step toward its safe handling and disposal. The following table summarizes key information gathered from publicly available data.
| Property | Information | Source |
| Chemical Formula | C₃₄H₂₂N₆O₁₂S₄ | [1] |
| Molecular Weight | 846.8 g/mol | [1] |
| Chemical Name | 2,2'-[1,2-Ethenediylbis(3-sulfo-4,1-phenylene)]bis[2H-naphtho[1,2-d]triazole-7-sulfonic acid] | [1] |
| Synonyms | NSC-306455 | [1] |
| Primary Use | Research chemical, ubiquitin-proteasome system inhibitor | [2][3] |
| Known Hazards | Specific hazards are not well-documented. As a precaution, it should be handled as a potentially hazardous substance. General safe handling procedures for laboratory chemicals should be followed. |
Experimental Protocol for Proper Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste. This protocol is based on standard practices for chemical waste management and should be adapted to comply with institutional and local regulations.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure compound, contaminated labware (e.g., pipette tips, centrifuge tubes), and solutions.
-
Segregate this compound waste from other laboratory waste. Do not mix with biohazardous, radioactive, or non-hazardous waste unless explicitly permitted by your institution's safety guidelines.
2. Waste Collection and Storage:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated gloves, wipes, and plasticware, in a designated, leak-proof, and clearly labeled chemical waste container.
-
The container should be made of a material compatible with organic compounds.
-
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing this compound in a separate, sealed, and clearly labeled chemical waste container.
-
Do not mix incompatible solvents. If this compound has been used in various solvent systems, use separate waste containers for each.
-
-
Labeling:
-
Clearly label all waste containers with "this compound Waste" and list all chemical constituents, including solvents and their approximate concentrations.
-
Include the date of waste generation and the responsible researcher's name.
-
3. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Safety glasses or goggles
-
A lab coat
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable for small quantities of organic compounds)
-
4. Final Disposal:
-
Consult your institution's Environmental Health and Safety (EHS) office for specific instructions on the final disposal of chemical waste.
-
Arrange for pickup by a licensed hazardous waste disposal company, as coordinated through your EHS department.
-
Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and local regulations for chemical waste disposal. The absence of a formal SDS for this compound underscores the importance of treating it with a high degree of caution.
References
- 1. This compound | C34H22N6O12S4 | CID 44145497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural basis for the inhibitory effects of ubistatins in the ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubistatins inhibit proteasome-dependent degradation by binding the ubiquitin chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for Ubistatin B
Disclaimer: No specific Safety Data Sheet (SDS) for Ubistatin B was identified in the available resources. The following guidance is based on general best practices for handling potent, physiologically active, and novel chemical compounds in a laboratory setting. Researchers must exercise caution and conduct a thorough risk assessment before handling this substance.
This compound is a small molecule that directly binds to polyubiquitin, making it a valuable tool in studying the ubiquitin-proteasome system.[1] Due to its potent biological activity, it is imperative to handle this compound with a high degree of care to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, based on general safety protocols for hazardous chemicals.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory to protect against splashes and airborne particles.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common choice, but compatibility should be verified. Double gloving is recommended when handling the pure compound.[3] |
| Body Protection | Laboratory Coat or Impervious Clothing | A fully fastened lab coat should be worn to protect the skin and clothing from contamination.[2] For larger quantities or when there is a risk of significant splashing, chemical-resistant coveralls may be necessary.[3] |
| Respiratory Protection | Suitable Respirator | To be used when handling the powder form outside of a certified chemical fume hood to prevent inhalation.[2] The specific type of respirator and cartridge should be determined by a qualified safety professional based on a risk assessment. |
Engineering Controls
Engineering controls are designed to isolate the hazard from the researcher.
-
Chemical Fume Hood: All work involving solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[2][4]
-
Safety Shower and Eye Wash Station: These must be readily accessible in the event of accidental exposure.[2]
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Avoid breathing dust or fumes.[4]
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Wash hands thoroughly after handling.[4]
-
Contaminated work clothing should not be allowed out of the workplace.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Store locked up and away from incompatible materials.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables such as gloves, pipette tips, and empty vials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container.
-
Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Avoid release to the environment.[2][4]
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek medical attention.
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Logical Workflow for Handling this compound
The following diagram illustrates the procedural steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
